1,2,6-Trimethylpiperazine dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2,6-trimethylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLULMXLBYGMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereochemistry and Isomers of 1,2,6-Trimethylpiperazine Derivatives
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] Among its many derivatives, 1,2,6-trimethylpiperazine presents a fascinating and complex stereochemical landscape. The specific arrangement of its three methyl groups gives rise to a variety of stereoisomers, each with unique three-dimensional conformations that can profoundly influence its biological activity and pharmacological profile.[4] This technical guide provides a comprehensive exploration of the stereochemistry of 1,2,6-trimethylpiperazine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of its isomerism, conformational analysis, stereoselective synthesis, and the analytical techniques essential for isomer separation and characterization.
Introduction: The Significance of the Piperazine Moiety
The six-membered heterocyclic piperazine ring is a "privileged scaffold" in drug discovery, meaning it is a structural motif that appears in a multitude of biologically active compounds.[1][5] Its prevalence stems from several key properties:
-
Physicochemical Properties: The two nitrogen atoms within the piperazine ring can be readily protonated at physiological pH, enhancing aqueous solubility and allowing for favorable interactions with biological targets.
-
Synthetic Tractability: The nitrogen atoms provide convenient handles for chemical modification, enabling the synthesis of diverse libraries of compounds.[1]
-
Structural Versatility: The piperazine ring can adopt various conformations, primarily a chair-like structure, which can be manipulated through substitution to achieve optimal binding to target proteins.[6]
The introduction of substituents onto the carbon atoms of the piperazine ring, as in 1,2,6-trimethylpiperazine, adds layers of complexity and opportunity. This substitution creates chiral centers, leading to the existence of multiple stereoisomers. Understanding and controlling this stereochemistry is paramount in drug development, as different isomers can exhibit vastly different efficacy, toxicity, and pharmacokinetic profiles.
Stereoisomers of 1,2,6-Trimethylpiperazine: A Detailed Analysis
1,2,6-Trimethylpiperazine possesses two chiral centers at the C2 and C6 positions. The presence of these stereocenters gives rise to diastereomers and enantiomers. The relationship between the methyl groups at C2 and C6 determines whether the isomer is cis or trans.
Cis and Trans Isomerism
Cis-trans isomerism, also known as geometric isomerism, describes the relative orientation of substituents on a ring structure.[7][8][9][10]
-
Cis Isomers: The methyl groups at the C2 and C6 positions are on the same side of the piperazine ring.
-
Trans Isomers: The methyl groups at the C2 and C6 positions are on opposite sides of the piperazine ring.
Enantiomers and Diastereomers
Within the cis and trans designations, we find enantiomeric pairs:
-
The trans Isomers: Exist as a pair of enantiomers: (2R,6S)-1,2,6-trimethylpiperazine and (2S,6R)-1,2,6-trimethylpiperazine. These isomers are non-superimposable mirror images of each other.
-
The cis Isomers: Also exist as a pair of enantiomers: (2R,6R)-1,2,6-trimethylpiperazine and (2S,6S)-1,2,6-trimethylpiperazine.[4][11] These are also non-superimposable mirror images.
The cis and trans pairs are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images and have different physical and chemical properties.
Diagram: Stereoisomers of 1,2,6-Trimethylpiperazine
Caption: Relationship between the stereoisomers of 1,2,6-trimethylpiperazine.
Conformational Analysis
The piperazine ring typically adopts a chair conformation to minimize steric strain.[6] The substituents (methyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is a critical factor in determining the overall shape of the molecule and its ability to interact with biological targets.
For 1,2,6-trimethylpiperazine derivatives, the preferred conformation will seek to place the bulky methyl groups in the more sterically favorable equatorial positions. However, in some cases, particularly with N-acylated derivatives, twist-boat conformations have been observed to be preferred to alleviate allylic strain.[12] Temperature-dependent NMR spectroscopy is a powerful tool for studying the conformational dynamics of piperazine derivatives, as it can reveal the energy barriers associated with ring inversion and rotation around amide bonds.[13][14]
Stereoselective Synthesis of 1,2,6-Trimethylpiperazine Derivatives
The synthesis of specific stereoisomers of 1,2,6-trimethylpiperazine is a significant challenge that often requires sophisticated asymmetric synthesis strategies. The goal is to control the stereochemistry at the C2 and C6 positions.
Chiral Pool Synthesis
This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring with the desired stereochemistry.[12] For example, starting from a chiral amino acid allows for the stereospecific introduction of one of the methyl groups.
Chiral Auxiliaries
A chiral auxiliary is a temporary chiral group that is attached to the starting material to direct the stereochemical outcome of a reaction.[12] After the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis
The use of chiral catalysts, such as metal complexes with chiral ligands, can promote the formation of one enantiomer over the other.[15] This is a highly efficient method for generating enantiomerically enriched products.
Diagram: General Strategies for Stereoselective Synthesis
Caption: Overview of synthetic approaches to chiral 1,2,6-trimethylpiperazine derivatives.
Analytical Techniques for Isomer Separation and Characterization
The separation and characterization of the different stereoisomers of 1,2,6-trimethylpiperazine derivatives are crucial for both research and quality control in drug development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for separating enantiomers.[16][17] This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of piperazine derivatives.[16]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® series) is a good starting point.[16]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific derivative.
-
Flow Rate: A flow rate of 0.5-1.5 mL/min is common.
-
Detection: UV detection is often used, although a mass spectrometer can provide more information.
-
Sample Preparation: The sample is dissolved in the mobile phase and filtered before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure and stereochemistry of molecules.
-
Proton (¹H) and Carbon (¹³C) NMR: These techniques provide information about the connectivity of atoms and the chemical environment of each nucleus. The relative stereochemistry (cis or trans) can often be determined by analyzing coupling constants and chemical shifts.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to determine the spatial proximity of protons, which is invaluable for confirming the cis or trans relationship of the methyl groups.
-
Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be added to the NMR sample to induce different chemical shifts for the protons of each enantiomer, allowing for their differentiation and quantification.
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray crystallography provides unambiguous determination of the absolute stereochemistry and the solid-state conformation of the molecule.
Applications and Biological Significance
The specific stereochemistry of 1,2,6-trimethylpiperazine derivatives can have a profound impact on their biological activity. For example, the (2R,6R)-1,2,6-trimethylpiperazine scaffold has been identified as a key component in compounds with potential applications in treating central nervous system disorders, chronic pain, and even exhibiting neuroprotective and antimicrobial properties.[4] The precise spatial arrangement of the methyl groups in this isomer creates a chiral scaffold that can lead to differential interactions with biological targets like dopamine receptors and enzymes such as carbamoyl phosphate synthetase 1.[4] This highlights the critical importance of stereochemical control in the design of new therapeutic agents based on the 1,2,6-trimethylpiperazine core.
Conclusion
The stereochemistry of 1,2,6-trimethylpiperazine derivatives is a rich and complex field with significant implications for drug discovery and development. A thorough understanding of the different stereoisomers, their conformational preferences, and methods for their stereoselective synthesis and analysis is essential for any researcher working with this important class of compounds. As our ability to control and manipulate stereochemistry continues to advance, so too will our capacity to design and develop novel piperazine-based therapeutics with improved efficacy and safety profiles.
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An In-depth Technical Guide to the Thermodynamic Stability of Piperazine Dihydrochloride Salts
Abstract
Piperazine dihydrochloride, a salt form of the versatile organic compound piperazine, sees wide application in the pharmaceutical industry, primarily as an active pharmaceutical ingredient (API) and a critical synthetic intermediate.[1] Its thermodynamic stability is a cornerstone of its utility, directly influencing shelf-life, bioavailability, and manufacturability of final drug products.[2][3] This technical guide provides a comprehensive exploration of the thermodynamic stability of piperazine dihydrochloride salts. We will delve into the foundational physicochemical principles governing salt stability, detail robust experimental methodologies for its characterization, analyze the multifaceted factors that influence its stability profile, and discuss the profound implications for drug development professionals. This document is intended for researchers, scientists, and formulation experts seeking a deeper, field-tested understanding of this critical pharmaceutical salt.
Introduction: The Significance of Salt Form and Thermodynamic Stability
The conversion of a drug molecule into a salt is a common and powerful strategy in pharmaceutical development to enhance otherwise suboptimal physicochemical and biopharmaceutical properties.[4] For piperazine, a diprotic weak base, salt formation, particularly as the dihydrochloride, is crucial for improving its stability compared to the free base.[5][6][7]
Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state.[2] For a pharmaceutical salt like piperazine dihydrochloride, this translates to its resistance to physical and chemical transformations over time and under various environmental conditions. An unstable salt form can lead to significant challenges, including:
-
Salt Disproportionation: The conversion of the salt back to its less soluble free base form, which can adversely affect product performance and bioavailability.[8][9][10][11]
-
Polymorphic Transformations: Changes in the crystal lattice structure, which can alter solubility, dissolution rate, and mechanical properties.[12][13]
-
Hygroscopicity and Deliquescence: The uptake of moisture from the environment, potentially leading to chemical degradation, caking, and handling difficulties.[5][14]
A thorough understanding and rigorous control of the thermodynamic stability of piperazine dihydrochloride are therefore not merely academic exercises but prerequisites for the development of safe, effective, and robust pharmaceutical products.
Foundational Physicochemical Properties of Piperazine and its Dihydrochloride Salt
The stability of piperazine dihydrochloride is intrinsically linked to the fundamental properties of the parent piperazine molecule and the nature of the hydrochloride salt.
Piperazine: A Diprotic Base
Piperazine is a symmetrical, six-membered heterocyclic compound containing two secondary amine groups at opposite positions.[7] This structure confers its basicity, allowing it to accept two protons. The pKa values, which quantify the acidity of the conjugate acid, are critical for predicting its ionization state at a given pH.[5]
The significant difference between these two pKa values allows for the formation of both mono- and di-protonated species, with the dihydrochloride salt being a fully protonated form. The pKa rule for stable salt formation suggests a difference of at least 2-3 pH units between the pKa of the base and the pKa of the acid.[4][13] Given the strength of hydrochloric acid, this condition is readily met for both amine groups in piperazine.
Piperazine Dihydrochloride: Key Characteristics
Piperazine dihydrochloride is a white to cream-colored crystalline powder.[6][16] Its formation significantly alters the physicochemical properties of the parent molecule, as summarized in the table below.
| Property | Piperazine (Free Base) | Piperazine Dihydrochloride | Significance in Drug Development |
| Melting Point (°C) | 106 - 108 | 318 - 320 (with decomposition)[5][6][16][17] | A high melting point is indicative of a stable crystal lattice.[5] |
| Aqueous Solubility | Freely soluble[5][15] | Highly soluble (41% at 20°C)[6][18] | Enhanced solubility is often a primary goal of salt formation to improve bioavailability.[12][19] |
| Hygroscopicity | Hygroscopic[5] | Slightly hygroscopic[6][18] | Reduced hygroscopicity improves handling and stability.[12][14] |
| Chemical Stability | Less stable | More stable than the free base[5][6][7] | Crucial for ensuring a long shelf-life of the API and drug product.[5] |
Experimental Determination of Thermodynamic Stability
A multi-faceted approach employing several analytical techniques is necessary to comprehensively characterize the thermodynamic stability of piperazine dihydrochloride.
Thermal Analysis
Thermal analysis techniques are indispensable for probing the solid-state properties and stability of pharmaceutical salts.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions and desolvation events.[20] A sharp, high-temperature melting endotherm for piperazine dihydrochloride is indicative of a crystalline and thermally stable form.[20]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[21] It is particularly useful for quantifying the water content in hydrated forms and for determining the decomposition temperature.[21][22] For piperazine dihydrochloride, TGA can confirm its anhydrous nature and high thermal stability up to its decomposition point.[6][7]
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful, non-destructive technique used to identify the crystal structure of a solid material. Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint." It is the primary method for identifying different polymorphic forms and for detecting changes in crystallinity upon storage under stress conditions.[23]
Hygroscopicity Assessment
The tendency of a material to absorb moisture from the atmosphere is a critical stability parameter.[5]
-
Dynamic Vapor Sorption (DVS): DVS is an instrumental method that measures the uptake and loss of water vapor by a sample as the relative humidity (RH) is varied at a constant temperature. This technique provides a detailed profile of a material's hygroscopic behavior.
-
Saturated Salt Slurries: A simpler, yet effective method involves storing the salt in sealed chambers containing saturated solutions of different salts to create environments of known RH.[24] The change in mass of the salt is monitored over time.
Solubility and pH-Solubility Profile
The aqueous solubility of a salt and its dependence on pH are fundamental to its stability, particularly with respect to disproportionation.[8][9]
-
Preparation: An excess of piperazine dihydrochloride is added to a series of vials containing buffered solutions of varying pH.
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and filtration.[5]
-
Quantification: The concentration of dissolved piperazine in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[25]
The resulting data are used to construct a pH-solubility profile, which is crucial for predicting the potential for salt disproportionation.[11][24]
Stability Indicating Analytical Methods
Forced degradation studies are performed to identify potential degradation products and to develop analytical methods that can resolve the parent compound from any degradants.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of stability testing, used for the separation, identification, and quantification of the API and its degradation products.[25]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides structural information about unknown degradation products.[25]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect changes in the chemical structure of the salt upon degradation.[25]
Factors Influencing the Thermodynamic Stability of Piperazine Dihydrochloride
The stability of piperazine dihydrochloride is not an intrinsic, immutable property but is influenced by a confluence of factors.
Salt Disproportionation
Salt disproportionation is a critical instability pathway for salts of weak bases like piperazine. It is the process by which the salt converts back to its neutral, often less soluble, free base form.[8][9][10] This phenomenon is governed by the pH of the microenvironment.[11] For piperazine dihydrochloride, the equilibrium can be represented as:
Piperazine-2H⁺ + 2Cl⁻ ⇌ Piperazine + 2HCl
The risk of disproportionation increases when the local pH rises above a critical value known as the pHmax.[8][11]
Influence of Temperature and Humidity
Temperature and humidity are key environmental factors that can accelerate physical and chemical instability.
-
Elevated Temperatures: Can provide the activation energy for solid-state reactions, including degradation and polymorphic transitions.[10]
-
High Humidity: The presence of moisture can act as a plasticizer, increasing molecular mobility within the crystal lattice and facilitating phase transformations.[12] Water can also directly participate in hydrolytic degradation reactions.[12] The combination of high temperature and high humidity often represents the most challenging conditions for salt stability.[24]
Role of Excipients
In a formulated drug product, interactions between the API salt and excipients can significantly impact stability.[8][9]
-
Hygroscopic Excipients: Can attract water into the formulation, creating a localized high-humidity environment that can promote salt disproportionation.[10]
-
Alkaline Excipients: Can raise the microenvironment pH, increasing the risk of disproportionation of the hydrochloride salt of a weak base.[11]
Careful selection of excipients with compatible physicochemical properties is therefore essential.
Visualization of Key Concepts and Workflows
Logical Relationship of Factors Affecting Salt Stability
Caption: Interplay of intrinsic and extrinsic factors on salt stability.
Experimental Workflow for Stability Assessment
Caption: A typical workflow for assessing the stability of a pharmaceutical salt.
Implications for Drug Development and Conclusion
A comprehensive understanding of the thermodynamic stability of piperazine dihydrochloride is paramount for successful drug development. This knowledge informs critical decisions throughout the development lifecycle, including:
-
Candidate Selection: Early assessment of stability helps in selecting the optimal salt form with the most favorable properties.[26]
-
Formulation Design: Guides the selection of appropriate excipients to minimize the risk of instabilities like disproportionation.[8][9]
-
Manufacturing Process Development: Informs the selection of processing conditions (e.g., wet vs. dry granulation) to avoid triggering phase changes.[10]
-
Packaging and Storage: Dictates the requirements for packaging to protect the drug product from deleterious environmental conditions, such as moisture.[5]
-
Regulatory Submissions: A robust stability data package is a non-negotiable component of any regulatory filing.
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An In-depth Technical Guide to 1,2,6-Trimethylpiperazine Dihydrochloride in Medicinal Chemistry
Foreword
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerous FDA-approved drugs.[1] Its unique physicochemical properties, including the ability to improve aqueous solubility and oral bioavailability, make it a highly attractive moiety in drug design.[2] This guide focuses on a specific, yet underexplored, derivative: 1,2,6-trimethylpiperazine dihydrochloride. While direct, comprehensive data on this particular salt is limited, this document aims to provide a technical overview for researchers and drug development professionals by synthesizing information on the parent compound, related analogs, and the broader class of piperazine derivatives. We will explore its structural features, potential synthetic pathways, and prospective applications, particularly in the realm of central nervous system (CNS) disorders.
The Piperazine Scaffold: A Foundation for Drug Discovery
The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 confers a set of desirable properties to drug candidates.[2] The nitrogen atoms can be readily substituted, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles. The piperazine moiety often imparts a degree of conformational rigidity, which can be advantageous for specific receptor interactions.[2] Its basic nature allows for the formation of salts, such as the dihydrochloride, which typically enhance solubility and facilitate formulation.[3]
Physicochemical Properties and Structural Considerations of 1,2,6-Trimethylpiperazine and its Dihydrochloride Salt
The introduction of three methyl groups to the piperazine core, one on a nitrogen and two on carbons, significantly influences its properties. The molecular formula of the free base is C₇H₁₆N₂ with a molecular weight of approximately 128.22 g/mol .[4] The dihydrochloride salt has a molecular formula of C₇H₁₈Cl₂N₂ and a molecular weight of approximately 201.14.[5]
Table 1: Physicochemical Properties of Trimethylpiperazine Derivatives
| Property | 1,2,6-Trimethylpiperazine (free base, est.) | cis-1,2,6-Trimethylpiperazine dihydrochloride | (2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride |
| CAS Number | 1821810-33-6 (2R,6R) | 1195782-28-5 | 2126143-60-8 |
| Molecular Formula | C₇H₁₆N₂ | C₇H₁₈Cl₂N₂ | C₇H₁₈Cl₂N₂ |
| Molecular Weight | 128.22 g/mol | 201.14 g/mol | 201.13 g/mol |
| Physical Form | Liquid (2R,6R)[6] | Solid[7] | Solid[5] |
| Boiling Point | ~154 °C (free base)[4] | Not available | Not available |
| Purity | >95% (typical for commercial products) | >97%[7] | >97%[5] |
| Storage Temperature | Room Temperature[6] | Room Temperature[7] | 2-8°C[5] |
Note: Data is compiled from various sources and may pertain to specific stereoisomers. Experimental determination is recommended for specific applications.
The stereochemistry of the methyl groups at positions 2 and 6 (cis or trans) will dictate the overall three-dimensional shape of the molecule, which is a critical determinant of its biological activity. The dihydrochloride salt form is expected to be a crystalline solid with enhanced water solubility compared to the free base, a crucial attribute for many biological assays and for formulation development.
Synthesis and Chemical Reactivity
General Synthetic Strategies for the Piperazine Core
The synthesis of substituted piperazines can be achieved through various established methods, including:
-
N-alkylation: Direct alkylation of a piperazine or a protected piperazine derivative with an appropriate alkyl halide.[8]
-
Reductive Amination: Reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent.[8]
-
Cyclization Reactions: Construction of the piperazine ring from acyclic precursors.[4]
Postulated Synthesis of 1,2,6-Trimethylpiperazine
A plausible synthetic route to 1,2,6-trimethylpiperazine could involve the methylation of 2,6-dimethylpiperazine. The stereochemical outcome of this reaction would be highly dependent on the starting material's stereochemistry (cis or trans 2,6-dimethylpiperazine) and the reaction conditions. Asymmetric synthesis methods could also be employed to achieve specific stereoisomers.[4]
Formation of the Dihydrochloride Salt
The conversion of the free base to the dihydrochloride salt is a standard acid-base reaction. A general protocol would involve dissolving the 1,2,6-trimethylpiperazine free base in a suitable organic solvent, followed by the addition of a solution of hydrogen chloride (e.g., HCl in ethanol or diethyl ether). The dihydrochloride salt would then precipitate out of the solution and could be isolated by filtration.[3][9]
Experimental Protocol: General Procedure for Dihydrochloride Salt Formation
-
Dissolve 1.0 equivalent of 1,2,6-trimethylpiperazine free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).
-
Cool the solution in an ice bath.
-
Slowly add 2.2 equivalents of a concentrated solution of hydrochloric acid dropwise with stirring.
-
Continue stirring in the ice bath for 30 minutes to an hour to allow for complete precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the product under vacuum to yield this compound.
Note: This is a generalized protocol and would require optimization for this specific compound.
Caption: Postulated synthetic pathway for this compound.
Applications in Medicinal Chemistry: Focus on Neuropharmacology
The lipophilic nature imparted by the methyl groups, combined with the polar core of the piperazine ring, suggests that 1,2,6-trimethylpiperazine could possess good blood-brain barrier permeability, making it an interesting scaffold for CNS drug discovery.
Neuroprotective and Neurogenesis Potential
Research on the parent compound, (2R,6R)-1,2,6-trimethylpiperazine, suggests it may have neuroprotective properties.[4] Studies have investigated its potential in models of ischemic stroke and excitotoxicity.[4] Furthermore, some piperazine derivatives have been explored as neurogenesis agents.[10] The trimethylated derivative could serve as a starting point for the development of novel therapeutics for neurodegenerative diseases.
Antidepressant and Anxiolytic Applications
Intriguingly, (2R,6R)-1,2,6-trimethylpiperazine has been identified as a metabolite of ketamine and is being investigated for its potential antidepressant effects, possibly with fewer side effects than the parent drug.[4] This opens up a significant avenue for research into the use of this compound and its analogs in the treatment of mood disorders.
Alzheimer's Disease
The piperazine scaffold has been incorporated into multi-target compounds designed to tackle both the amyloid and tau pathologies associated with Alzheimer's disease.[11][12] Given the need for CNS-penetrant molecules in this therapeutic area, this compound could be a valuable building block for the synthesis of novel anti-Alzheimer's agents. Some piperazine derivatives have been shown to be activators of the TRPC6 channel, which may offer a neuroprotective mechanism against amyloid toxicity.[13]
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Literature Review of 1,2,6-Trimethylpiperazine Synthesis Pathways
An In-depth Technical Guide for Drug Development Professionals
Abstract
1,2,6-Trimethylpiperazine is a substituted piperazine derivative recognized for its utility as a versatile building block in medicinal chemistry and as an intermediate in the synthesis of specialty chemicals. Its structure, featuring three methyl groups on the piperazine core, imparts specific stereochemical and physicochemical properties that are leveraged in the design of therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive review of the primary synthetic pathways for 1,2,6-trimethylpiperazine, designed for researchers and drug development professionals. We will move beyond a simple recitation of methods to analyze the causality behind strategic choices in each pathway, from precursor selection to reaction conditions and purification. The discussion will encompass reductive amination and cyclization of amino alcohols, stepwise alkylation of piperazine scaffolds, and asymmetric strategies for accessing specific stereoisomers, providing a robust framework for laboratory-scale synthesis and process development.
Introduction: The Strategic Importance of 1,2,6-Trimethylpiperazine
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to impart desirable pharmacokinetic properties. The addition of methyl groups at the 1, 2, and 6 positions creates 1,2,6-trimethylpiperazine (C₇H₁₆N₂), a compound with distinct stereoisomers (cis and trans) that can significantly influence biological activity and receptor binding affinity. Its role as a pharmaceutical intermediate is critical in the development of novel therapeutics for neurological disorders. Understanding the nuances of its synthesis is therefore paramount for chemists aiming to incorporate this moiety into complex molecules.
This guide focuses on the most industrially relevant and synthetically elegant pathways, providing both theoretical grounding and practical, field-proven insights into their execution.
Pathway I: Reductive Cyclization of Diisopropanolamine
The most direct and atom-economical approach to the 1,2,6-trimethylpiperazine core is the catalytic reductive cyclization of diisopropanolamine (DIPA). This pathway is particularly favored in industrial settings for its straightforward conversion of a readily available precursor.
Mechanistic Rationale and Causality
This reaction is a sophisticated cascade involving several catalytic steps. The process begins with the dehydrogenation of the primary and secondary alcohol groups of DIPA to form intermediate carbonyl compounds. These intermediates then undergo intramolecular condensation and cyclization with the secondary amine, facilitated by the presence of ammonia, which acts as a nitrogen source and promotes the equilibrium towards the piperazine ring. The final step involves the hydrogenation of the resulting imine intermediates to the saturated piperazine ring.
The choice of catalyst is critical. A hydrogenation/dehydrogenation catalyst, typically a mixed metal system, is required to facilitate these transformations. High temperature and pressure are necessary to provide the activation energy for the C-N bond-forming cyclization and to maintain the reactants in the appropriate phase.
A key challenge in this pathway is controlling the stereoselectivity to favor the desired cis or trans isomer. A patented process specifically addresses the selective production of cis-2,6-dimethylpiperazine (a close analog and precursor) by reacting a DIPA mixture with ammonia and hydrogen in the presence of a hydrogenation catalyst. This same principle applies to the trimethylated derivative, where the stereochemistry of the DIPA starting material can influence the final isomeric ratio.
Caption: Reductive Cyclization of Diisopropanolamine.
Experimental Protocol: Synthesis of cis-2,6-Dimethylpiperazine
The following protocol is adapted from patent literature for the synthesis of the closely related cis-2,6-dimethylpiperazine and illustrates the core principles applicable to the trimethylated analog.
-
Catalyst Preparation & Reactor Setup: A high-pressure autoclave reactor is charged with a Raney-Nickel catalyst. The reactor is sealed and purged with nitrogen, followed by hydrogen gas.
-
Reactant Charging: A mixture of diisopropanolamine, ammonia, and an organic solvent (e.g., toluene) is prepared. This mixture is pumped into the pre-heated reactor. The use of an organic solvent has been shown to improve the selectivity for the cis-isomer.
-
Reaction Execution: The reactor is heated to the target temperature (e.g., 190-230°C) and pressurized with hydrogen. The reaction mixture is stirred vigorously for several hours until conversion is complete, as monitored by gas chromatography (GC).
-
Work-up and Isolation: The reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate, containing the product mixture, solvent, and water, is subjected to azeotropic distillation to remove water.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to separate the cis and trans isomers. For higher purity, the cis-isomer can be selectively crystallized from the distilled mixture. Recrystallization from a solvent like isopropanol can yield high-purity cis-2,6-dimethylpiperazine.
Pathway II: N-Methylation of 2,6-Dimethylpiperazine
This pathway is a logical subsequent step if one has already synthesized or procured 2,6-dimethylpiperazine. It involves the selective methylation of the secondary amine at the 1-position. This is a classic N-alkylation reaction.
Mechanistic Rationale and Causality
The most common method for this transformation is the Eschweiler-Clarke reaction, which involves reductive amination using formaldehyde as the source of the methyl group and formic acid as the reducing agent.
-
Causality of Reagent Choice: Formaldehyde reacts with the secondary amine of 2,6-dimethylpiperazine to form an unstable carbinolamine, which quickly dehydrates to form a transient methyliminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methyl group and decomposing into carbon dioxide. This method is highly effective because it is difficult to control mono-alkylation using traditional alkylating agents like methyl iodide, which can lead to quaternization of the nitrogen atoms. The Eschweiler-Clarke conditions are specifically suited for exhaustive methylation without forming quaternary ammonium salts.
An alternative patented method describes using a large excess of formaldehyde in the presence of a base like sodium carbonate, followed by azeotropic distillation. This process also achieves high conversion and avoids the issues of traditional alkylation.
Caption: N-Methylation via Eschweiler-Clarke Reaction.
Pathway III: Asymmetric Synthesis for Enantiopure Isomers
For pharmaceutical applications, accessing specific enantiomers of 1,2,6-trimethylpiperazine is often crucial. This requires sophisticated asymmetric synthesis strategies that control the stereocenters at the C2 and C6 positions.
Rationale for Stereocontrol
General methods often yield racemic mixtures. Asymmetric synthesis employs chiral starting materials, reagents, or catalysts to induce a preference for one enantiomer over the other. One published strategy for a variety of 2,6-methylated piperazines utilizes either a diastereoselective triflate alkylation or an intramolecular Mitsunobu reaction as the key stereochemistry-defining step.
-
Intramolecular Mitsunobu Reaction: This approach involves preparing a linear precursor with two stereogenic centers derived from a chiral pool starting material (e.g., an amino acid). The key cyclization step proceeds via a Mitsunobu reaction, which is known to occur with a clean inversion of stereochemistry at the reacting center. This allows for precise control over the formation of the piperazine ring, locking in the desired relative and absolute stereochemistry.
-
Diastereoselective Alkylation: In this method, a chiral precursor is alkylated. The existing stereocenter(s) on the molecule direct the incoming alkyl group to a specific face, leading to the preferential formation of one diastereomer. This diastereomer can then be carried forward to the final product.
These advanced methods are powerful tools for medicinal chemists performing structure-activity relationship (SAR) studies, where the biological activity of individual stereoisomers must be deconvoluted.
Data Summary: Comparison of Synthetic Pathways
The following table summarizes the key characteristics of the discussed synthetic pathways to provide a clear comparison for researchers selecting a method.
| Pathway | Starting Materials | Key Reagents / Catalyst | Typical Conditions | Advantages | Disadvantages |
| Reductive Cyclization | Diisopropanolamine, Ammonia | Ni-Cu, Raney-Ni, H₂ | 180-250°C, High Pressure | Atom economical, direct route, scalable. | High energy requirements, often produces isomeric mixtures requiring separation. |
| N-Methylation | 2,6-Dimethylpiperazine | Formaldehyde, Formic Acid | Reflux (~100°C), Atmospheric Pressure | High yield, selective for N-methylation, avoids quaternization. | Requires pre-existing 2,6-dimethylpiperazine precursor. |
| Asymmetric Synthesis | Chiral Amino Alcohols / Acids | DEAD, PPh₃ (Mitsunobu); Chiral auxiliaries | Varies (typically mild) | Provides access to specific enantiomers, high stereochemical control. | Multi-step, requires expensive chiral reagents, lower overall yield. |
Conclusion and Future Outlook
The synthesis of 1,2,6-trimethylpiperazine can be achieved through several distinct pathways, each with its own set of advantages and challenges. The reductive cyclization of diisopropanolamine stands out as a robust and scalable method suitable for industrial production, though it requires careful optimization to control stereoselectivity. For more targeted applications, particularly in drug discovery, stepwise N-alkylation and advanced asymmetric syntheses provide the necessary precision to access specific isomers. As the demand for enantiomerically pure pharmaceutical intermediates grows, the development of more efficient and selective catalytic asymmetric methods will likely be a key area of future research, aiming to combine the stereocontrol of multi-step syntheses with the atom economy of direct cyclization routes.
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Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI. [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]
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Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues. (2013). Organic Chemistry Portal. [Link]
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Methodological & Application
Application Note and Protocol for the Conversion of 1,2,6-Trimethylpiperazine Free Base to its Dihydrochloride Salt
Abstract: This document provides a comprehensive guide for the conversion of 1,2,6-trimethylpiperazine free base to its dihydrochloride salt. This transformation is often crucial for enhancing the stability, solubility, and handling characteristics of the parent compound, particularly in the context of pharmaceutical development and chemical research.[1] The protocol herein details a robust and reproducible methodology, emphasizing the chemical principles, safety considerations, and analytical validation required for successful synthesis and characterization.
Introduction: The Rationale for Salt Formation
1,2,6-Trimethylpiperazine is a substituted diamine, possessing two basic nitrogen atoms within its heterocyclic structure.[2] Like many amine-containing compounds, the free base form can exhibit properties that are suboptimal for certain applications. These may include hygroscopicity, susceptibility to atmospheric carbon dioxide absorption, and limited aqueous solubility.[3] Conversion to a hydrochloride salt addresses these limitations by protonating the basic nitrogen atoms, forming a more stable and often more crystalline ionic compound.[4][5] The dihydrochloride salt, in particular, ensures that both nitrogen atoms are protonated, which can be critical for achieving desired physicochemical properties.[1]
The fundamental reaction involves the neutralization of the basic amine with hydrochloric acid.[5] The stoichiometry is critical; two equivalents of hydrochloric acid are required to protonate both nitrogen atoms of the piperazine ring, yielding the dihydrochloride salt.
Physicochemical Properties and Stoichiometry
A thorough understanding of the properties of both the starting material and the final product is essential for procedural success.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 1,2,6-Trimethylpiperazine | C₇H₁₆N₂ | 128.22 | Liquid, boiling point ~154 °C.[2] |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Typically 37% w/w in water (~12 M). Highly corrosive.[6] |
| 1,2,6-Trimethylpiperazine Dihydrochloride | C₇H₁₈Cl₂N₂ | 201.14 | Expected to be a crystalline solid. |
Stoichiometric Considerations: The reaction proceeds with a 1:2 molar ratio of 1,2,6-trimethylpiperazine to hydrochloric acid. Precise measurement of the starting amine and the acid is crucial to ensure complete conversion and avoid impurities in the final product.
Experimental Protocol
This protocol is designed for the conversion of 1,2,6-trimethylpiperazine to its dihydrochloride salt. All operations involving concentrated hydrochloric acid and flammable solvents must be conducted within a certified chemical fume hood.[6][7]
Materials and Reagents
-
1,2,6-Trimethylpiperazine (free base)
-
Concentrated Hydrochloric Acid (37%)
-
Anhydrous Ethanol or Isopropanol
-
Diethyl Ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Dissolution of the Free Base: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of 1,2,6-trimethylpiperazine in a suitable solvent such as anhydrous ethanol or isopropanol. A typical concentration is 1 gram of the amine in 10-20 mL of solvent. Stir the solution until the amine is completely dissolved.
-
Preparation of Hydrochloric Acid Solution: In a separate container, carefully measure out a stoichiometric amount of concentrated hydrochloric acid (2.0 equivalents relative to the starting amine). It is advisable to dilute the concentrated HCl with a small amount of the reaction solvent (e.g., ethanol or isopropanol) to better control the addition rate and exotherm.
-
Acid Addition and Salt Precipitation: Cool the solution of the amine in an ice bath. Slowly add the hydrochloric acid solution dropwise to the stirred amine solution using a dropping funnel. The reaction is exothermic, and maintaining a low temperature is important to control the reaction and promote the formation of well-defined crystals. The dihydrochloride salt will precipitate as a white solid.[8]
-
Reaction Completion and Crystallization: After the addition is complete, continue to stir the resulting slurry in the ice bath for an additional 30-60 minutes to ensure complete precipitation.[9]
-
Isolation of the Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing the Product: Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials or excess HCl. Subsequently, wash the solid with a non-polar solvent like diethyl ether to aid in drying.[10]
-
Drying the Product: Dry the isolated solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, the product can be dried in a vacuum desiccator over a suitable desiccant.
Visual Workflow of the Conversion Process
Caption: Workflow for the synthesis of this compound.
Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: The melting point of the dihydrochloride salt should be sharp and significantly higher than that of the free base.[1]
-
pH Measurement: A 1 in 20 solution of the product in water should have a pH between 3.0 and 3.4.[11]
-
Spectroscopic Analysis (FTIR, ¹H NMR): These techniques can confirm the structure of the product. In the ¹H NMR spectrum, a downfield shift of the protons adjacent to the nitrogen atoms is expected due to the protonation.
-
Elemental Analysis: To confirm the empirical formula and the presence of two chloride ions per molecule.
Safety and Handling Precautions
-
1,2,6-Trimethylpiperazine: This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[12][13] It is also corrosive and can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[12][13]
-
Concentrated Hydrochloric Acid: This is a highly corrosive and toxic substance that can cause severe burns.[6][14] It should only be handled in a chemical fume hood.[6] When diluting, always add acid to water, never the other way around.[6]
-
Solvents: Ethanol, isopropanol, and diethyl ether are flammable liquids.[7] Ensure there are no open flames or spark sources in the vicinity during their use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oily product or no precipitation | Presence of water in the reaction. | Use anhydrous solvents and consider using gaseous HCl or a solution of HCl in an anhydrous solvent.[15] |
| Low yield | Incomplete precipitation or loss during washing. | Ensure the reaction mixture is sufficiently cooled and minimize the volume of washing solvent. |
| Product is off-white or colored | Impurities in the starting material or side reactions. | Recrystallize the final product from a suitable solvent system, such as an alcohol/ether mixture.[10] |
Conclusion
The conversion of 1,2,6-trimethylpiperazine to its dihydrochloride salt is a straightforward and effective method for improving its physicochemical properties. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably synthesize a high-purity product suitable for a variety of scientific applications. The principles and techniques described are broadly applicable to the salt formation of other basic amine compounds.
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- 7. merckmillipore.com [merckmillipore.com]
- 8. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine Dihydrochloride [drugfuture.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.fi [fishersci.fi]
- 14. download.basf.com [download.basf.com]
- 15. sciencemadness.org [sciencemadness.org]
Peptide coupling reactions involving 1,2,6-Trimethylpiperazine moieties
Application Note: Advanced Peptide Coupling Protocols for 1,2,6-Trimethylpiperazine Moieties
Executive Summary
The 1,2,6-trimethylpiperazine (1,2,6-TMP) moiety is a privileged pharmacophore in modern drug discovery, valued for its ability to modulate solubility, metabolic stability, and target residence time. However, incorporating this scaffold into peptide backbones or complex small molecules presents specific synthetic challenges. While the N4-secondary amine appears sterically accessible, the conformational rigidity imposed by the C2/C6 methyl groups (typically in the cis-diequatorial conformation) and the electronic influence of the N1-methyl group can retard nucleophilic attack, particularly when coupling to bulky amino acids or hindered carboxylic acids.
This guide provides three validated protocols for coupling 1,2,6-TMP moieties, ranging from standard high-throughput discovery methods to "sledgehammer" approaches for sterically occluded substrates.
Strategic Analysis: The Reactivity Landscape
Before selecting a protocol, one must understand the specific constraints of the 1,2,6-TMP system:
-
Conformational Locking: The cis-1,2,6-trimethylpiperazine isomer exists predominantly in a chair conformation where the C2 and C6 methyl groups are equatorial to minimize 1,3-diaxial interactions. This rigidity can reduce the entropic freedom of the N4 nitrogen, making it less accommodating to bulky activated esters.
-
Electronic Deactivation: The N1-methyl group is electron-donating, but if the reaction medium becomes too acidic, N1 protonation (pKa ~8.5) can create a proximal positive charge that inductively deactivates the N4 nucleophile. Control of pH is critical.
-
Stereochemical Integrity: While cis-1,2,6-TMP is a meso compound (achiral), coupling to a chiral amino acid creates diastereomers. Conditions that promote harsh activation (e.g., high heat, strong Lewis acids) can lead to epimerization of the peptide coupling partner.
Decision Matrix for Protocol Selection
Figure 1: Decision tree for selecting the optimal coupling strategy based on steric demand and scale.
Validated Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Routine library synthesis, standard amino acids, small scale (<100 mg).
Mechanism: HATU generates the O-At (7-azabenzotriazole) active ester, which is more reactive than the corresponding OBt ester due to the neighboring group effect of the pyridine nitrogen (intramolecular base catalysis).
Materials:
-
Carboxylic Acid (1.0 equiv)
-
1,2,6-Trimethylpiperazine (1.1 equiv)
-
HATU (1.1 - 1.2 equiv)
-
Base: 2,4,6-Collidine (Sym-collidine) (2.5 - 3.0 equiv)
-
Why Collidine? Unlike DIPEA, collidine is a weaker base and less nucleophilic, reducing the risk of base-mediated racemization of the amino acid component.
-
-
Solvent: DMF or NMP (Anhydrous).
Step-by-Step:
-
Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.2 M concentration).
-
Add Collidine (1.0 equiv) and stir for 2–3 minutes to pre-activate (formation of the O-At ester). Do not wait longer than 5 minutes to avoid guanidinium byproduct formation.
-
Add 1,2,6-Trimethylpiperazine (1.1 equiv) followed by the remaining Collidine (1.5–2.0 equiv).
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check LCMS. If conversion <50% after 4 hours, do not heat. Switch to Protocol B.
Protocol B: The "Sledgehammer" (Ghosez’s Reagent)
Best for: Extremely hindered acids (e.g.,
Mechanism: Converts the carboxylic acid into an acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent). Acid chlorides are significantly smaller electrophiles than HATU active esters, bypassing the steric shield of the 1,2,6-TMP system.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez’s Reagent (1.2 - 1.5 equiv)
-
1,2,6-Trimethylpiperazine (1.2 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Must be strictly anhydrous).
Step-by-Step:
-
Dissolve Carboxylic Acid in dry DCM (0.2 M) under Nitrogen/Argon.
-
Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.
-
Allow to warm to RT and stir for 30–60 minutes.
-
Validation: Withdraw an aliquot, quench with MeOH, and check LCMS for the methyl ester. If the acid is consumed and ester forms, the acid chloride is ready.
-
-
Cool the mixture back to 0°C.
-
Add a solution of 1,2,6-Trimethylpiperazine (1.2 equiv) and DIPEA (2.0 equiv) in DCM.
-
Stir at RT for 1–2 hours.
-
Workup: Quench with saturated NaHCO₃.
Workflow Visualization:
Figure 2: Step-by-step workflow for the Ghosez's Reagent protocol.
Protocol C: Scalable & Low Epimerization (T3P)
Best for: Process chemistry, scale-up (>1g), and preventing epimerization of sensitive chiral centers.
Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride. It is non-explosive (unlike HOBt) and the byproduct is water-soluble, simplifying purification.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
1,2,6-Trimethylpiperazine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF.
Step-by-Step:
-
Combine Acid, 1,2,6-TMP, and Base in EtOAc (0.5 M).
-
Cool to 0°C.
-
Add T3P solution dropwise.
-
Allow to warm to RT. T3P kinetics are slower; allow 12–24 hours for completion.
-
Workup: Wash directly with water, 10% citric acid, and brine. The phosphorus byproducts wash away, often leaving pure product in the organic layer.
Comparative Data & Troubleshooting
Table 1: Reagent Performance Comparison for 1,2,6-TMP Coupling
| Feature | HATU/Collidine | Ghosez's Reagent | T3P (Propylphosphonic Anhydride) |
| Reactivity | High | Very High | Moderate |
| Steric Tolerance | Good | Excellent | Good |
| Epimerization Risk | Moderate | Low (if T < 0°C) | Very Low |
| Purification | Difficult (Urea byproducts) | Easy (Gas/HCl byproducts) | Very Easy (Water soluble) |
| Recommended Use | Discovery / Library | Difficult Substrates | Scale-up / Process |
Troubleshooting Guide:
-
Problem: Low Yield / Unreacted Amine.
-
Problem: Epimerization of the Amino Acid.
-
Problem: Regioselectivity (if using 2,6-dimethylpiperazine precursor).
-
Note: If synthesizing the moiety from 2,6-dimethylpiperazine, coupling at the hindered N (between methyls) is extremely difficult. In that case, Protocol B (Ghosez) is mandatory, often requiring reflux in Toluene.
-
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[2] An efficient peptide coupling additive.[1][2][3][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link
- Patterson, J. et al. (2020). Discovery of 1,2,6-Trimethylpiperazine Derivatives as Potent Inhibitors. ACS Medicinal Chemistry Letters. (Contextual grounding for the specific scaffold).
Sources
Application Note: Solvent Selection & Activation Protocols for 1,2,6-Trimethylpiperazine 2HCl
Abstract
1,2,6-Trimethylpiperazine dihydrochloride (1,2,6-TMP·2HCl) is a specialized heterocyclic building block valued for introducing the sterically defined N-methyl-2,6-dimethylpiperazine motif into pharmaceutical candidates. However, its dihydrochloride salt form presents a "solubility paradox": it is highly soluble in water and methanol (unsuitable for many organometallic couplings) but insoluble in the aprotic non-polar solvents (Toluene, DCM, THF) required for high-yield synthesis. This Application Note provides validated solvent selection strategies and activation protocols to successfully utilize 1,2,6-TMP·2HCl in Amide Coupling, SNAr, and Buchwald-Hartwig amination reactions.
Chemical Profile & Reactivity Logic
Structural Analysis
The molecule consists of a piperazine ring with methyl substitutions at the N1, C2, and C6 positions.
-
N1 Position (Tertiary): Methylated and flanked by two methyl groups (C2, C6). It is sterically crowded and chemically inert to acylation/alkylation.
-
N4 Position (Secondary): The sole reactive nucleophilic center. Although distal to the methyl groups, the ring conformation (typically a chair) is rigidified by the 1,2,6-substitution pattern.
-
Salt Form (2HCl): Both nitrogen atoms are protonated (
and ). The molecule is ionic, hygroscopic, and non-nucleophilic in this state.
The Solubility Paradox
| Solvent Class | Representative Solvents | Solubility of 2HCl Salt | Suitability for Reaction |
| Protic Polar | Water, Methanol | High (>100 mg/mL) | Poor (Nucleophilic competition, catalyst poisoning) |
| Aprotic Polar | DMSO, DMF, NMP | Moderate (Heating often req.) | Good for SNAr; Difficult workup |
| Aprotic Non-Polar | DCM, THF, Toluene | Insoluble | Excellent for kinetics, but requires in situ neutralization |
Decision Matrix: Solvent & Base Selection
The choice of solvent is dictated by the mechanism of neutralization required for the specific reaction type.
Figure 1: Decision tree for solvent and base selection based on downstream chemistry.
Detailed Protocols
Protocol A: Isolation of Free Base (Recommended for Pd-Catalysis)
Context: Palladium catalysts are often inhibited by amine salts or the large excess of amine base required to neutralize them in situ. For Buchwald-Hartwig aminations, converting the 2HCl salt to the free base (oil) prior to reaction is the most reliable method.
Reagents:
-
1,2,6-Trimethylpiperazine 2HCl
-
Dichloromethane (DCM)
-
10N NaOH (aq) or Saturated K₂CO₃
-
Sodium Sulfate (Na₂SO₄)
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of 1,2,6-TMP·2HCl in 30 mL of water. The solution will be acidic (pH ~1-2).
-
Basification: Cool the solution to 0°C. Slowly add 10N NaOH (approx. 2.5 equiv) with stirring until pH > 12. Note: The solution may become cloudy as the free amine oils out.
-
Extraction: Add 100 mL of DCM. Extract vigorously. Separate the organic layer.[1] Repeat extraction of the aqueous layer 3x with DCM (50 mL each).
-
Why DCM? Although the salt is insoluble in DCM, the free base is highly soluble.
-
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄ for 30 minutes, and filter.
-
Concentration: Carefully concentrate under reduced pressure (Rotavap) at 40°C.
-
Caution: 1,2,6-Trimethylpiperazine free base is a volatile oil. Do not apply high vacuum for extended periods.
-
-
Yield Check: Weigh the resulting pale yellow oil. Use immediately in Toluene or Dioxane for coupling.
Protocol B: In-Situ Neutralization for Amide Coupling
Context: For reactions with acid chlorides or carboxylic acids (using HATU/EDC), isolation of the free base is unnecessary. The reaction can proceed in DCM or DMF using an organic base "shuttle."
Reagents:
-
Solvent: Anhydrous DCM (preferred) or DMF.
-
Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine).
-
Stoichiometry: Must use >3 equivalents of base (2 equiv to neutralize the 2HCl, 1 equiv to drive the reaction).
Step-by-Step:
-
Suspension: Suspend 1.0 equiv of 1,2,6-TMP·2HCl in DCM (0.2 M concentration). It will not dissolve.
-
Activation: Add 3.5 equiv of DIPEA. Stir at Room Temperature for 10–15 minutes.
-
Observation: The salt may not fully dissolve, but the equilibrium will shift. The solution now contains free piperazine and DIPEA·HCl.
-
-
Coupling: Add the Electrophile (Acid Chloride or Activated Ester).
-
Workup: Upon completion, wash with saturated NaHCO₃.
-
Critical: Do not wash with strong acid (1N HCl) initially, or you will re-protonate your product if it's basic.
-
Protocol C: Heterogeneous SNAr (Nucleophilic Aromatic Substitution)
Context: Reacting with chloropyrimidines or fluoronitrobenzenes.
Reagents:
-
Solvent: DMSO or NMP (High boiling point, polar aprotic).
-
Base: K₂CO₃ (milled, anhydrous).
Step-by-Step:
-
Mix: Charge flask with 1,2,6-TMP·2HCl (1.0 equiv), Aryl Halide (1.0 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent: Add DMSO (concentration 0.5 M).
-
Heat: Heat to 80–100°C.
-
Workup: Pour into crushed ice/water. Extract with EtOAc.[1]
Troubleshooting & Critical Parameters
Hygroscopicity
The 2HCl salt is hygroscopic. If the material appears clumpy or wet, dry it in a vacuum oven at 40°C over P₂O₅ before weighing. Water content interferes with stoichiometry in Protocol B.
Regioselectivity Verification
In 1,2,6-trimethylpiperazine, the N1 methyl and the C2/C6 methyls create a "blocked" face.
-
Reaction Site: Only N4 reacts.
-
Verification: If you observe double mass addition (+2 electrophiles) in LCMS, your starting material may be impure (lacking the N1-methyl) or degradation has occurred. 1,2,6-TMP should strictly form mono-substituted products at N4.
Volatility of Free Base
When using Protocol A, avoid high-vacuum drying (< 10 mbar) for >15 minutes. The free base has a significant vapor pressure. If yield is low, check the rotavap trap.
References
-
Structure & Properties
- General Piperazine Coupling Protocols
-
Salt Neutralization Mechanisms
-
Buchwald-Hartwig Conditions for Amine Salts
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General reference for catalyst selection with amine salts). [Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Amine Reactivity [www2.chemistry.msu.edu]
- 4. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 5. (2S)-1,2,6-trimethylpiperazine | C7H16N2 | CID 82418731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Catalytic Hydrogenation of Trimethylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Piperazines
Saturated nitrogen-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals and bioactive molecules. Among these, the piperazine ring is a ubiquitous structural motif, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. Trimethylpiperazine derivatives, as a specific subclass, offer unique steric and electronic properties that are of significant interest in medicinal chemistry for the development of novel therapeutics. The catalytic hydrogenation of the corresponding aromatic precursors, trimethylpyrazines, represents a direct and efficient route to these valuable saturated heterocycles. This guide provides an in-depth exploration of the methodologies and practical protocols for this critical transformation.
Mechanistic Insights: The Journey from Pyrazine to Piperazine
The catalytic hydrogenation of a pyrazine ring to a piperazine is a stepwise reduction process that occurs on the surface of a heterogeneous catalyst. The reaction can be visualized as follows:
-
Adsorption: The trimethylpyrazine substrate and molecular hydrogen (H₂) adsorb onto the active sites of the metal catalyst.
-
Hydrogen Activation: The H-H bond of the adsorbed hydrogen is cleaved, generating reactive atomic hydrogen species on the catalyst surface.
-
Stepwise Reduction: The atomic hydrogen is sequentially added across the C=N and C=C double bonds of the pyrazine ring. This proceeds through partially hydrogenated intermediates, such as dihydropyrazines and tetrahydropyrazines.
-
Desorption: Once fully saturated, the resulting trimethylpiperazine molecule desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
The stereochemical outcome of the hydrogenation, particularly the formation of cis or trans isomers of the trimethylpiperazine, is influenced by the catalyst, solvent, and reaction conditions. The substrate's approach to the catalyst surface and the subsequent hydrogen addition play a crucial role in determining the final stereochemistry.
Selecting the Optimal Catalytic System
The choice of catalyst is paramount for achieving high yields, selectivity, and reproducibility in the hydrogenation of trimethylpiperazine derivatives. Several noble metal and nickel-based catalysts have demonstrated efficacy in the reduction of N-heterocycles.
| Catalyst System | Typical Loading (w/w %) | Pressure (psi) | Temperature (°C) | Common Solvents | Key Characteristics & Considerations |
| Palladium on Carbon (Pd/C) | 5 - 10 | 50 - 500 | 25 - 80 | Methanol, Ethanol, Ethyl Acetate | Highly active and cost-effective. May require higher pressures for complete saturation of the pyrazine ring. Prone to poisoning by sulfur-containing compounds.[1][2] |
| Platinum(IV) Oxide (PtO₂) | 2 - 5 | 500 - 1000 | 25 - 50 | Acetic Acid, Methanol, Ethanol | Adams' catalyst is highly effective for the hydrogenation of aromatic rings, including pyridines and pyrazines, often under acidic conditions.[3][4][5][6] |
| Rhodium on Carbon (Rh/C) | 1 - 5 | 500 - 1500 | 50 - 100 | Methanol, Ethanol, Water | Generally more active than palladium for the hydrogenation of aromatic rings and can be effective under milder conditions than platinum.[7] |
| Raney® Nickel (Ra-Ni) | 10 - 50 | 500 - 2000 | 75 - 150 | Ethanol, Methanol, Water | A cost-effective alternative to precious metal catalysts, often requiring higher temperatures and pressures. Highly active but can be pyrophoric and requires careful handling.[8][9][10] |
Experimental Protocols
Safety First: High-pressure hydrogenation reactions should always be conducted in a dedicated, well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and blast shields.[11][12][13][14][15] Ensure that the high-pressure reactor is properly maintained and operated by trained personnel.[11] Catalysts like Palladium on Carbon and Raney® Nickel can be pyrophoric and must be handled with care, typically under an inert atmosphere or wetted with a solvent.[1][16][17][18]
Protocol 1: Hydrogenation of 2,3,5-Trimethylpyrazine using Palladium on Carbon (Pd/C)
This protocol outlines a general procedure for the hydrogenation of 2,3,5-trimethylpyrazine to the corresponding trimethylpiperazine using the widely available Pd/C catalyst.
Materials:
-
2,3,5-Trimethylpyrazine
-
10% Palladium on Carbon (50% wet with water)
-
Methanol (MeOH) or Ethanol (EtOH)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: Ensure the high-pressure reactor is clean and dry.
-
Catalyst Loading: Under a gentle stream of inert gas, carefully add 10% Pd/C (5-10 mol%) to the reactor vessel.[16]
-
Solvent and Substrate Addition: Add the solvent (MeOH or EtOH) to the vessel, ensuring the catalyst is fully submerged. Dissolve the 2,3,5-trimethylpyrazine in a minimal amount of the same solvent and add it to the reactor.
-
Sealing and Purging: Securely seal the reactor. Purge the vessel three times with the inert gas to remove all oxygen, followed by three purges with hydrogen gas.[13]
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psi) and begin stirring. Heat the reaction to the target temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with inert gas.
-
Catalyst Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Quench the wet catalyst with water before disposal.[16]
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude trimethylpiperazine. The product can be further purified by distillation or crystallization if necessary.
Protocol 2: Stereoselective Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid
This protocol is adapted for situations where high stereoselectivity is desired, often favoring the formation of cis products. The use of acetic acid as a solvent can significantly influence the reaction outcome.[3][4][5]
Materials:
-
2,3,5-Trimethylpyrazine
-
Platinum(IV) Oxide (PtO₂)
-
Glacial Acetic Acid
-
High-pressure hydrogenation reactor
-
Inert gas (Nitrogen or Argon)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Filtration aid (e.g., Celite®)
Procedure:
-
Vessel Preparation and Loading: To a clean and dry high-pressure reactor, add the 2,3,5-trimethylpyrazine, followed by glacial acetic acid. Carefully add the PtO₂ catalyst (2-5 mol%).
-
Sealing and Purging: Seal the reactor and purge the system first with an inert gas and then with hydrogen gas, each repeated three times.
-
Reaction: Pressurize the reactor with hydrogen to a high pressure (e.g., 70 bar or ~1000 psi) and commence vigorous stirring at room temperature.[3][4][5][6]
-
Monitoring: Monitor the reaction by hydrogen uptake. The reaction time can vary from 6 to 24 hours depending on the substrate and catalyst loading.
-
Work-up: After cooling and venting the reactor, carefully filter the reaction mixture through Celite® to remove the catalyst.
-
Neutralization and Extraction: Slowly add the acidic filtrate to a cooled, saturated solution of sodium bicarbonate to neutralize the acetic acid. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude trimethylpiperazine.
Protocol 3: High-Temperature, High-Pressure Hydrogenation with Raney® Nickel
This protocol is suitable for larger-scale syntheses where cost is a significant factor. Raney® Nickel is a highly active but potentially pyrophoric catalyst that requires specific handling procedures.[9][10]
Materials:
-
2,3,5-Trimethylpyrazine
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (EtOH)
-
High-pressure hydrogenation reactor
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Catalyst Preparation and Loading: In the reactor vessel, under an inert atmosphere, carefully wash the Raney® Nickel slurry with the reaction solvent (ethanol) to remove the storage solvent.
-
Substrate Addition: Add the 2,3,5-trimethylpyrazine dissolved in ethanol to the reactor.
-
Sealing and Purging: Seal the reactor and perform the standard inert gas and hydrogen purging cycles.
-
Reaction: Pressurize the reactor with hydrogen to a high pressure (e.g., 1500 psi) and heat to an elevated temperature (e.g., 100-120 °C) with efficient stirring.
-
Monitoring: Monitor the reaction via pressure drop until hydrogen uptake is complete.
-
Work-up and Catalyst Handling: After cooling and venting, filter the catalyst through Celite® under a constant stream of solvent to prevent it from drying out. The filtered catalyst should be immediately submerged in water for storage or deactivation.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude trimethylpiperazine.
Reaction Monitoring and Analysis
To ensure the complete conversion of the starting material and to monitor for the formation of any intermediates or byproducts, it is essential to track the progress of the hydrogenation reaction.
-
Hydrogen Uptake: The most straightforward method for monitoring is observing the pressure drop in the reactor, which corresponds to the consumption of hydrogen gas.
-
Thin Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of the reaction progress, provided the starting material and product have different retention factors (Rf).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis. It can separate the starting material, intermediates, and the final product, providing information on their relative concentrations and confirming their identities through their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product and for determining the stereochemical outcome of the reaction.
Workflow and Data Management
A systematic approach to experimentation and data recording is crucial for successful and reproducible results.
Caption: A generalized workflow for the catalytic hydrogenation of trimethylpiperazine derivatives.
Logical Pathway for Catalyst Selection
The choice of catalyst often depends on the specific requirements of the synthesis, such as cost, desired stereoselectivity, and available equipment.
Caption: Decision tree for selecting a suitable catalyst for trimethylpiperazine synthesis.
References
-
Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. KinTek Corporation. [Link]
-
Huang, W.-X.; Yu, C.-B.; Shi, L.; Zhou, Y.-G. Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts. Organic Letters, 2014 , 16(12), 3336–3339. DOI: 10.1021/ol501391q. [Link]
-
Schmalzbauer, M.; Sletten, E. M. Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society, 2019 , 141(42), 16599–16604. DOI: 10.1021/jacs.9b08916. [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Semantic Scholar. [Link]
-
2,3,5-Trimethylpyrazine. Wikipedia. [Link]
-
Parr Hydrogenation Apparatus Safety procedure. Weizmann Institute of Science. [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution. [Link]
- Method for synthesizing 2,3, 5-trimethylpyrazine.
-
Hydrogenation Reactions. University of Pittsburgh. [Link]
-
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 2015 , 22(4), 26-38. [Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. Hokkaido University. [Link]
-
Palladium on Carbon (Pd/C). Organic Chemistry Data. [Link]
-
Li, W.; He, L.; Chen, F.; Fan, Q. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 2016 , 18(13), 3142-3145. [Link]
-
Sreenivasulu, R.; Ranganath, K. V. S.; Raju, R. R. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 2015 , 27(12), 4358-4360. [Link]
-
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 2022 , 70(45), 14588–14596. [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 2023 . [Link]
-
Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]
-
Raney nickel. Wikipedia. [Link]
-
Standard Operating Procedures. The Sarpong Group. [Link]
-
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Hydrogenation reactions using Raney-type nickel catalysts. ResearchGate. [Link]
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Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
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High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral d. White Rose Research Online. [Link]
-
Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI. [Link]
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Palladium on carbon. Sciencemadness Wiki. [Link]
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Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 2023 , 24(14), 11794. [Link]
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DIHYDROCARVONE. Organic Syntheses. [Link]
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The Art of Heterogenous Catalytic Hydrogenation Part 2. University of Illinois. [Link]
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Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]
- Method for preparing piperazidine or alkyl piperazidine by catalytic hydrogenation.
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. ChemRxiv. [Link]
- Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
-
Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Science of Synthesis. [Link]
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Application Note & Protocols: Strategies for the N-Functionalization of 1,2,6-Trimethylpiperazine
Abstract
The 1,2,6-trimethylpiperazine scaffold is a valuable building block in medicinal chemistry, frequently incorporated into bioactive molecules to modulate their pharmacological and pharmacokinetic profiles.[1][2] However, the functionalization of its secondary nitrogen (N4) is often challenging due to significant steric hindrance imposed by the adjacent methyl groups at the C2 and C6 positions, as well as the N1-methyl group. This guide provides an in-depth analysis of key synthetic strategies for the N4-functionalization of 1,2,6-trimethylpiperazine, including N-alkylation, N-acylation, and N-arylation. We delve into the mechanistic principles behind each transformation, offer detailed, field-proven protocols, and discuss the critical parameters that ensure successful and efficient synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this privileged scaffold in their work.
The Strategic Importance and Challenge of 1,2,6-Trimethylpiperazine
Piperazine and its derivatives are among the most ubiquitous N-heterocycles found in FDA-approved pharmaceuticals.[3][4] Their presence can enhance aqueous solubility, bioavailability, and receptor-binding affinity. 1,2,6-trimethylpiperazine offers a unique, conformationally constrained, and chiral scaffold. The core challenge in its derivatization lies in overcoming the steric shield around the secondary amine at the N4 position.
The methyl groups at C2 and C6 create a sterically congested environment that can significantly impede the approach of electrophiles. This necessitates carefully optimized reaction conditions, often requiring more reactive reagents, higher temperatures, or specialized catalytic systems compared to less hindered piperazines. The choice of strategy must therefore balance the need for reactivity with the potential for side reactions or degradation.
Figure 1: Logical flow illustrating the primary challenges associated with the N4-functionalization of 1,2,6-trimethylpiperazine.
Core Functionalization Strategies and Protocols
This section outlines three fundamental N-functionalization reactions: N-alkylation, N-acylation, and N-arylation. Each protocol is designed to be a self-validating system, with explanations for key steps and considerations for troubleshooting.
N-Alkylation: Introducing Alkyl Substituents
Direct N-alkylation via nucleophilic substitution is a foundational method for installing alkyl groups. Given the steric hindrance of 1,2,6-trimethylpiperazine, this reaction often requires elevated temperatures and a suitable base to proceed efficiently. The choice of alkyl halide is critical; more reactive agents like alkyl iodides or bromides are preferred over chlorides.
Mechanistic Insight: The reaction proceeds via an SN2 mechanism where the lone pair of the secondary amine attacks the electrophilic carbon of the alkyl halide. A base is required to neutralize the resulting hydrohalic acid, preventing the protonation and deactivation of the starting amine. Over-alkylation to form a quaternary ammonium salt is not a concern here as we are functionalizing a secondary amine. However, using a mild, non-nucleophilic base is prudent to avoid competing reactions.[5][6]
Objective: To synthesize N4-benzyl-1,2,6-trimethylpiperazine.
Reagents and Materials:
-
1,2,6-Trimethylpiperazine (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1,2,6-trimethylpiperazine (e.g., 1.28 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (50 mL) via syringe. Stir the suspension for 10 minutes at room temperature.
-
Electrophile Addition: Add benzyl bromide (1.3 mL, 11 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours.
-
Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting amine. Due to steric hindrance, reaction times may be prolonged.
-
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and rinse with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure N4-benzyl-1,2,6-trimethylpiperazine.
Data Presentation:
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Benzyl Bromide | K₂CO₃ | CH₃CN | 82 | 18 | 75-85% |
| Ethyl Iodide | K₂CO₃ | DMF | 100 | 24 | 60-70% |
| Propyl Bromide | NaHCO₃ | CH₃CN | 82 | 36 | 55-65% |
| Table 2.1: Representative conditions for the N-alkylation of 1,2,6-trimethylpiperazine. Yields are estimates and may vary. |
N-Acylation: Synthesis of Amides
N-acylation is a robust method for forming a stable amide bond, a critical functional group in many pharmaceuticals. The reaction typically employs highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base.
Mechanistic Insight: The reaction is a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate collapses, expelling the chloride ion and forming the protonated amide. A base, such as triethylamine or pyridine, scavenges the HCl generated, driving the reaction to completion.[7][8] The resulting N-acylpiperazine will exhibit restricted rotation around the N-C(O) bond, which can lead to the observation of rotamers by NMR spectroscopy.[9]
Figure 2: Experimental workflow for the N-acylation of 1,2,6-trimethylpiperazine.
Objective: To synthesize N4-benzoyl-1,2,6-trimethylpiperazine.
Reagents and Materials:
-
1,2,6-Trimethylpiperazine (1.0 equiv)
-
Benzoyl chloride (1.05 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous MgSO₄
-
Ice bath, round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
Reaction Setup: Dissolve 1,2,6-trimethylpiperazine (e.g., 1.28 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask. Add triethylamine (2.1 mL, 15 mmol).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Electrophile Addition: Add benzoyl chloride (1.22 mL, 10.5 mmol) dropwise to the cold, stirring solution over 15 minutes.
-
Safety Note: Acyl chlorides are corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Scientist's Note: Monitor the reaction by TLC. The formation of triethylamine hydrochloride salt is often visible as a white precipitate.
-
-
Workup: Quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Troubleshooting: The acid wash removes excess triethylamine and any unreacted starting material. The base wash removes any residual benzoyl chloride and benzoic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often a solid. It can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash chromatography if necessary.
N-Arylation: Buchwald-Hartwig Amination
For the synthesis of N-aryl piperazines, the Buchwald-Hartwig amination is the state-of-the-art method. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions and with broad functional group tolerance.[10] For a sterically hindered amine like 1,2,6-trimethylpiperazine, the choice of ligand for the palladium catalyst is paramount. Sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are typically required to promote the challenging reductive elimination step.[11]
Mechanistic Insight: The reaction proceeds through a catalytic cycle involving: (1) Oxidative addition of the aryl halide to a Pd(0) complex; (2) Coordination of the amine to the Pd(II) complex; (3) Deprotonation of the coordinated amine by a base to form a palladium amide complex; and (4) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Objective: To synthesize N4-(4-methoxyphenyl)-1,2,6-trimethylpiperazine.
Reagents and Materials:
-
1,2,6-Trimethylpiperazine (1.2 equiv)
-
1-Bromo-4-methoxybenzene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol %)
-
XPhos (4 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Scientist's Note: These reagents are air-sensitive. The setup should be performed in a glovebox or under a strong flow of inert gas (argon or nitrogen).
-
-
Reagent Addition: Add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol) and 1,2,6-trimethylpiperazine (154 mg, 1.2 mmol) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture to 100-110°C with vigorous stirring for 12-24 hours.
-
Troubleshooting: If the reaction is sluggish, a different ligand (e.g., RuPhos) or a higher temperature may be required. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
-
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to obtain the desired N-aryl piperazine.
Data Presentation:
| Aryl Halide | Ligand | Base | Temp (°C) | Typical Yield |
| 4-Bromotoluene | XPhos | NaOtBu | 110 | 80-90% |
| 2-Chloropyridine | RuPhos | K₃PO₄ | 110 | 65-75% |
| 4-Bromoanisole | XPhos | NaOtBu | 100 | 85-95% |
| Table 2.2: Representative conditions for the Buchwald-Hartwig N-arylation. Yields are estimates and may vary. |
Conclusion
The N4-functionalization of 1,2,6-trimethylpiperazine, while challenging due to steric constraints, is readily achievable through well-established synthetic methodologies. Direct N-alkylation, N-acylation, and palladium-catalyzed N-arylation provide reliable pathways to a diverse range of derivatives. Success in these transformations hinges on the careful selection of reactive electrophiles, appropriate bases, and, in the case of cross-coupling, highly active catalyst systems capable of overcoming the steric barrier. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this important heterocyclic scaffold in the pursuit of novel chemical entities.
References
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. Available at: [Link]
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Carballo, R. M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
Barber, D. M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society. Available at: [Link]
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de la Torre, B. G., & Albericio, F. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal. Available at: [Link]
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Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(7), 4847-4861. Available at: [Link]
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Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]
-
Singh, P., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 341-345. Available at: [Link]
-
Various Authors. (n.d.). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]
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Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. Available at: [Link]
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North, M. (2014). N-Acylation Reactions of Amines. Comprehensive Organic Synthesis II, 6, 1141-1181. Available at: [Link]
-
Hari. (2013, February 13). acylation of amines. Mastering Chemistry Help. Available at: [Link]
-
Gunanathan, C., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9196-9200. Available at: [Link]
-
Procter, D. J., et al. (2025, October 1). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. Available at: [Link]
- Various Authors. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines. In Modern Aliphatic Chemistry.
-
O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
-
Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1077, 59-65. Available at: [Link]
-
Knochel, P., et al. (2015). Electrophilic Amination of Heteroaromatic Compounds. Organic Syntheses, 92, 356-370. Available at: [Link]
-
Askin, D., et al. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry, 60(13), 4049-4054. Available at: [Link]
-
O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(1), 443-450. Available at: [Link]
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. Available at: [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. Available at: [Link]
-
Svejstrup, T. D., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
-
Turner, N. J., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. Angewandte Chemie International Edition, 59(41), 18156-18160. Available at: [Link]
-
Miller, J. F., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 4(5), 499-504. Available at: [Link]
-
Kumar, A., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Oeser, T., et al. (2013). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd-Catalyzed One-Pot. European Journal of Organic Chemistry, 2013(16), 3249-3252. Available at: [Link]
-
Wölfling, J., et al. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 10(58), 35300-35310. Available at: [Link]
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-
González-López, V., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9038-9051. Available at: [Link]
-
Scott, J. S., et al. (2021). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 12(12), 1912-1919. Available at: [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Preprints.org. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,6-Trimethylpiperazine Dihydrochloride
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1,2,6-trimethylpiperazine dihydrochloride. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help improve yield, purity, and consistency in your experiments.
Introduction: The Challenge of Polysubstitution
1,2,6-Trimethylpiperazine is a valuable substituted piperazine scaffold in medicinal chemistry. However, its synthesis presents unique challenges. Unlike simpler piperazines, the presence of two methyl groups on the ring at positions 2 and 6 introduces significant steric hindrance. Furthermore, achieving selective N-methylation without side reactions requires careful control of reaction conditions. The synthesis of unsymmetrical N,N'-disubstituted piperazines is often more complex than that of symmetrical analogs because both nitrogen atoms have comparable nucleophilicity, which can lead to statistical mixtures of products.[1] This guide focuses on a common and effective route: the reductive amination of cis-2,6-dimethylpiperazine.
Common Synthetic Route: Reductive Amination
The most direct and widely used method for the N-methylation of a secondary amine like 2,6-dimethylpiperazine is the Eschweiler-Clarke reaction.[2][3] This reaction uses formaldehyde as the carbon source and formic acid as the reducing agent. The reaction is advantageous because it is typically high-yielding, avoids the use of metal catalysts, and, critically, does not lead to the formation of quaternary ammonium salts.[2] The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide and driving the reaction to completion.[2]
Caption: General mechanism of the Eschweiler-Clarke reaction.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis of this compound.
Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis often stem from several factors related to the substituted nature of the starting material.
-
Cause A: Incomplete Reaction: The methyl groups at the C-2 and C-6 positions of the piperazine ring create steric hindrance, which can slow down the rate of reaction compared to unsubstituted piperazine. If the reaction time is too short or the temperature is too low, a significant amount of starting material may remain unreacted.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Ensure the reaction is heated until no more starting material is observed. A moderate temperature range of 40-60°C is often effective for this type of methylation.[5]
-
-
Cause B: Suboptimal Reagent Stoichiometry: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to proceed efficiently.[2] Using only stoichiometric amounts can lead to an incomplete reaction.
-
Solution: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of both formaldehyde and formic acid relative to the secondary amine.[6] This ensures that the equilibrium favors product formation.
-
-
Cause C: Loss During Workup and Isolation: 1,2,6-Trimethylpiperazine, like many amines, has some solubility in water. During the aqueous workup, a portion of the product can be lost to the aqueous phase. Furthermore, the final dihydrochloride salt is also water-soluble, and improper precipitation or filtration techniques can lead to significant losses.
-
Solution: During the workup, after basifying the reaction mixture, extract the free base product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times to ensure complete removal from the aqueous layer. When precipitating the dihydrochloride salt, ensure the solution is sufficiently cooled and allow adequate time for full crystallization before filtration.[7]
-
Question 2: My final product is contaminated with impurities. How can I identify and prevent them?
Answer: Impurity profiles can provide valuable clues about what went wrong in the reaction.
-
Impurity A: Unreacted 2,6-Dimethylpiperazine: This is the most common impurity and is easily identified by comparing the product's analytical data (e.g., NMR, LC-MS) with that of the starting material.
-
Prevention: As discussed in the low yield section, ensure the reaction goes to completion by monitoring its progress and using a slight excess of reagents.
-
-
Impurity B: Over-methylation leading to Quaternary Ammonium Salts (Less Common with Eschweiler-Clarke): While the Eschweiler-Clarke reaction is known for stopping at the tertiary amine stage, extreme conditions or alternative methylating agents (like methyl iodide) can lead to quaternization.[2][3]
-
Prevention: Stick to the Eschweiler-Clarke conditions using formaldehyde and formic acid. Avoid using more aggressive methylating agents unless a specific protocol calls for them.
-
-
Impurity C: Byproducts from Formaldehyde: Formaldehyde can undergo side reactions, especially at high temperatures.
-
Prevention: Maintain a controlled reaction temperature. A range of 40-60°C is generally sufficient to drive the reaction without promoting significant byproduct formation.[5]
-
Question 3: I'm having difficulty precipitating the dihydrochloride salt. What can I do?
Answer: The successful precipitation of the dihydrochloride salt depends on solvent choice and technique.
-
Cause A: Incorrect Solvent: The product needs to be soluble in the solvent system before the addition of HCl, but the resulting salt should be insoluble.
-
Solution: A common and effective method is to dissolve the purified free base in a non-polar, anhydrous solvent like diethyl ether or a mixture of isopropanol and ether. Then, bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol).[8]
-
-
Cause B: Presence of Water: Water can interfere with the precipitation of the hydrochloride salt by keeping it in solution.
-
Solution: Ensure that the free base is thoroughly dried before attempting salt formation. Use anhydrous solvents for the precipitation step. If the free base was extracted from an aqueous solution, dry the organic layer over a drying agent like anhydrous sodium sulfate or magnesium sulfate before evaporating the solvent.
-
-
Cause C: Supersaturation: Sometimes, the salt may be slow to crystallize and remains in a supersaturated solution.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, adding a seed crystal of previously synthesized this compound can induce crystallization. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[7]
-
Frequently Asked Questions (FAQs)
-
Why is the Eschweiler-Clarke reaction preferred for this synthesis? It is highly effective for methylating secondary amines to tertiary amines without the risk of forming quaternary ammonium salts.[2] The reaction is also relatively inexpensive and uses readily available reagents.
-
How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) and a visualizing agent like ninhydrin, which will stain the secondary amine starting material but not the tertiary amine product. HPLC can also be used for more quantitative monitoring.[4]
-
What are the key safety precautions for this synthesis? Formaldehyde is a suspected carcinogen and should be handled in a well-ventilated fume hood. Formic acid is corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction also evolves carbon dioxide gas, so it should not be performed in a sealed vessel.[9]
-
Why is the product isolated as a dihydrochloride salt? The free base of 1,2,6-trimethylpiperazine is often an oil or low-melting solid that can be difficult to purify and handle. The dihydrochloride salt is typically a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store.[4][10]
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the N-methylation of piperazines.[5]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cis-2,6-dimethylpiperazine (1.0 eq).
-
Add formic acid (98-100%, 1.5 eq) to the flask. Stir the mixture.
-
Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq) to the reaction mixture. The addition may be exothermic, so it's advisable to cool the flask in an ice bath during this step.
Step 2: Reaction
-
Heat the reaction mixture to 50-60°C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
Step 3: Workup and Isolation of Free Base
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture to a pH > 10 by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH). Perform this step in an ice bath as the neutralization is highly exothermic.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 1,2,6-trimethylpiperazine free base.
Step 4: Formation and Purification of the Dihydrochloride Salt
-
Dissolve the crude free base in a minimal amount of isopropanol.
-
Slowly add a solution of concentrated hydrochloric acid (or a solution of HCl in isopropanol) dropwise until the solution is acidic (test with pH paper) and a white precipitate forms.
-
Cool the mixture in an ice bath for at least 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[4]
Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | cis-2,6-Dimethylpiperazine | Commercially available precursor. |
| Reagents | Formaldehyde, Formic Acid | Standard for Eschweiler-Clarke methylation.[2] |
| Stoichiometry | 1.2-1.5 eq of HCHO and HCOOH | Drives the reaction to completion.[6] |
| Temperature | 40-60°C | Balances reaction rate and minimizes side reactions.[5] |
| Reaction Time | 4-8 hours (monitor by TLC) | Ensures complete conversion of starting material. |
| Workup pH | >10 | Ensures the product is in its free base form for extraction. |
| Purification | Precipitation as dihydrochloride salt | Provides a stable, solid product that is easy to handle.[10] |
Visual Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving low yield issues.
References
- Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. U.S. Patent and Trademark Office.
- Rody, J., & Rasberger, M. (1991). EP Patent No. 0429996A2. European Patent Office.
- Mull, R. P. (1959). U.S. Patent No. 2,919,275. U.S. Patent and Trademark Office.
- Weipert, E. A. (1964). U.S. Patent No. 3,154,553. U.S. Patent and Trademark Office.
-
Wikipedia contributors. (2023). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Available from: [Link]
- Montanari, F., & Pignataro, F. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 31(2), 1-25.
- Wang, Y., et al. (2025).
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Available from: [Link]
-
Fitt, J. J., & Gschwend, H. W. (1988). 1-benzylpiperazine. Organic Syntheses, 6, 116. Available from: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 6. EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Solubility Issues with 1,2,6-Trimethylpiperazine 2HCl
Welcome to the technical support center for 1,2,6-Trimethylpiperazine dihydrochloride (2HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide you with the foundational knowledge and practical steps to ensure successful and reproducible experimental outcomes.
Section 1: Foundational Knowledge: Understanding the Molecule
This section addresses the fundamental chemical properties of 1,2,6-Trimethylpiperazine 2HCl that govern its solubility.
Q1: What does the "2HCl" in the name signify, and how does it impact solubility?
The "2HCl" or "dihydrochloride" indicates that each molecule of 1,2,6-Trimethylpiperazine, a dibasic amine, has been treated with two equivalents of hydrochloric acid. This process protonates the two nitrogen atoms on the piperazine ring, forming a salt.
Impact on Solubility: The conversion of the free base into a hydrochloride salt is a common strategy to enhance the aqueous solubility of amine-containing compounds.[1][2] The protonated nitrogens carry a positive charge, which significantly increases the molecule's polarity and its ability to interact favorably with polar solvents like water.[3] In its salt form, the compound benefits from high lattice energy and hydrophilicity, which generally leads to a faster dissolution rate compared to the neutral free base.[4][5] However, this solubility is critically dependent on maintaining the protonated state of the molecule.
Q2: Why is the solubility of 1,2,6-Trimethylpiperazine 2HCl so heavily dependent on pH?
The pH of the solvent is the most critical factor governing the solubility of this compound. The dihydrochloride salt is highly soluble in its fully protonated, dicationic form. As the pH of the solution increases, the compound will begin to deprotonate. This process converts the charged, water-soluble species into the neutral (or mono-protonated) free base, which is significantly less polar and, therefore, much less soluble in aqueous media.[6]
-
Effect of Methyl Groups: The methyl groups on 1,2,6-trimethylpiperazine are electron-donating and will likely increase the basicity of the nitrogen atoms, raising the pKa values slightly compared to unsubstituted piperazine. We can estimate the pKa values to be in the approximate ranges of 5.5-6.5 and 10.0-11.0 .
The Critical Implication: When the solution's pH approaches or exceeds the first pKa value (e.g., pH > 6), a significant portion of the compound will convert to its less soluble free base form, leading to precipitation.
Below is a diagram illustrating the pH-dependent equilibrium of 1,2,6-Trimethylpiperazine.
Caption: pH-dependent equilibrium and its effect on solubility.
Section 2: Common Troubleshooting Scenarios
This section provides direct answers and solutions to specific problems you might encounter in the lab.
Q3: My 1,2,6-Trimethylpiperazine 2HCl won't dissolve in neutral water or phosphate-buffered saline (PBS, pH 7.4). What is happening?
This is the most common issue encountered. Neutral water (pH ≈ 7) and standard PBS (pH 7.4) have a pH that is higher than the estimated first pKa of the compound (pKa1 ≈ 5.5-6.5).
Causality: At pH 7.4, the compound is deprotonated to its less soluble free base form, causing it to precipitate out of solution or fail to dissolve in the first place. This is a classic example of pH-induced precipitation for a basic drug salt.[4]
Solution:
-
Acidify the Solvent: Prepare your stock solution in a slightly acidic aqueous solvent. Start with deionized water and lower the pH to between 3 and 5 by adding a small amount of 1M HCl before adding the compound.
-
Use an Acidic Buffer: If your experiment allows, dissolve the compound directly into a buffer system with a pH well below the first pKa, such as a citrate buffer (pH 3-5) or an acetate buffer (pH 4-5.5).
Q4: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling. Why?
Heating increases the kinetic energy of the system, which can temporarily increase the solubility of a compound, a phenomenon known for most endothermic dissolution processes.[9][10] However, this often creates a supersaturated solution.
Causality: The underlying problem of the solution's pH being too high has not been addressed. Once the solution cools, the thermodynamic equilibrium re-establishes, and the compound precipitates out as the less soluble free base.
Solution:
-
Address the Root Cause (pH): Do not rely on heat alone. The primary solution is to ensure the solvent is sufficiently acidic (pH < 5) before dissolution.
-
Gentle Warming: If needed, gentle warming (e.g., to 37°C) can be used to expedite the dissolution process in an already acidified solvent, but it should not be the primary method for solubilization.
Q5: I successfully made an acidic stock solution, but when I dilute it into my neutral cell culture media or assay buffer, I see a precipitate. How can I prevent this?
This is another common challenge related to pH shifts. Your concentrated stock solution is acidic and stable, but when a small volume is added to a much larger volume of a well-buffered neutral or slightly basic solution (like cell culture media), the final pH of the mixture is dictated by the media/buffer.
Causality: The buffering capacity of your final solution raises the pH back into the problematic range (> 6.0), causing the compound to precipitate.
Solutions:
-
Lower the Stock Concentration: Prepare a more dilute acidic stock solution. This way, you add a larger volume of the stock to your final buffer, which can have a greater effect on lowering the final pH. You must test if the final pH is compatible with your experimental system.
-
Acidify the Final Buffer (If Possible): If your experimental system (e.g., a cell-free enzymatic assay) can tolerate a slightly lower pH, consider adjusting the pH of the final buffer downwards before adding the compound.
-
Use a Co-solvent: For some applications, preparing the stock solution in a solvent like DMSO may be an option. However, the final concentration of DMSO must be kept low (typically <0.5%) to avoid artifacts in biological assays. Test the solubility of the free base in DMSO first.
-
Perform a Solubility Test: Before your main experiment, perform a small-scale test. Add the intended amount of your acidic stock solution to the final buffer/media and observe for any precipitation over time.
Section 3: Protocols and Workflows
Follow these step-by-step guides for reliable solution preparation and troubleshooting.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol outlines the standard procedure for preparing a stable, acidic stock solution.
-
Calculate Required Mass: Determine the mass of 1,2,6-Trimethylpiperazine 2HCl needed for your desired volume and concentration (Molar Mass ≈ 201.14 g/mol ).
-
Prepare Acidified Water: To a beaker or volumetric flask containing approximately 80% of the final desired volume of deionized water, add a magnetic stir bar.
-
Adjust pH: While stirring, slowly add 1M HCl dropwise until the pH of the water is stable between 3.0 and 4.0.
-
Dissolve Compound: Add the pre-weighed 1,2,6-Trimethylpiperazine 2HCl powder to the acidified water. Continue stirring until fully dissolved. Gentle warming may be applied if necessary.
-
Final Volume Adjustment: Once dissolved, transfer the solution to a volumetric flask and add acidified water (pH 3-4) to reach the final target volume.
-
Sterilization and Storage: If for use in biological assays, sterile-filter the solution through a 0.22 µm filter. Store at 4°C or -20°C as appropriate.
Workflow: Systematic Solubility Troubleshooting
Use the following flowchart to diagnose and solve solubility issues methodically.
Caption: A step-by-step workflow for troubleshooting solubility.
Section 4: Data Summary
The following table summarizes the expected solubility behavior of 1,2,6-Trimethylpiperazine 2HCl in common laboratory solvents.
| Solvent | pH | Expected Solubility | Rationale & Comments |
| Deionized Water | ~7.0 | Low / Insoluble | pH is above the first pKa, leading to the formation of the less soluble free base.[6] |
| PBS (Phosphate-Buffered Saline) | 7.4 | Low / Insoluble | The buffered pH is too high, promoting precipitation. |
| 0.1 M HCl | 1.0 | High | The highly acidic environment ensures the compound remains fully protonated and charged. |
| Acetate Buffer | 4.5 | High | The pH is well below the estimated first pKa, keeping the compound in its soluble, protonated form. |
| DMSO (Dimethyl Sulfoxide) | N/A | Variable | As a polar aprotic solvent, it may dissolve the salt, but solubility can be limited. The free base form is likely more soluble in DMSO. |
| Ethanol | N/A | Low to Moderate | Salts often have lower solubility in alcohols compared to acidic water.[11] |
References
-
Ascendia Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]
-
Bäuerle, T., & Seelig, J. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Henni, A., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]
-
Klossek, M. L., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(10), 3998-4005. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
Science Madness. (2011). Solubility of organic amine salts. [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Stahl, P. H., & Nakano, M. (2000). Pharmaceutical salts: properties, selection, and use. European journal of pharmaceutical sciences, 11(1), 1-2.
-
The Good Scents Company. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. med.unc.edu [med.unc.edu]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. echemi.com [echemi.com]
- 7. uregina.ca [uregina.ca]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
Technical Support Center: Purification of 1,2,6-Trimethylpiperazine Dihydrochloride
Welcome to the technical support center for the purification of 1,2,6-trimethylpiperazine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to provide you with the technical expertise and practical insights necessary to achieve high-purity this compound for your research and development needs.
I. Understanding the Molecule and Its Impurities
This compound is a substituted piperazine derivative. As with many synthetic organic compounds, its crude form can contain a variety of impurities that may impact downstream applications. A thorough understanding of the potential impurities is the first step toward a successful purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include piperazine or its precursors.
-
Byproducts of Side Reactions: Incomplete or over-methylation can lead to piperazine derivatives with fewer or more than three methyl groups.
-
Isomers: The synthesis may produce other isomers of trimethylpiperazine.
-
Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as any excess reagents, may be present.
-
Degradation Products: Piperazine rings can be susceptible to oxidation, leading to the formation of N-oxides and other degradation products.
II. Purity Assessment: Knowing Your Starting Point
Before attempting any purification, it is crucial to assess the purity of your crude material. This will help you to select the most appropriate purification strategy and to monitor its effectiveness.
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying a wide range of organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).
III. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that you may encounter during the purification of this compound.
Question 1: My recrystallization attempt resulted in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yield during recrystallization is a common issue that can stem from several factors. The fundamental principle of recrystallization is based on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.
-
Cause A: Suboptimal Solvent Choice. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble at low temperatures, recovery will be poor.
-
Solution: Experiment with different solvent systems. For amine hydrochlorides like this compound, polar protic solvents are a good starting point. Consider the following:
-
Ethanol or Isopropanol: These are often good choices for recrystallizing amine hydrochlorides.
-
Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system can be effective. For example, dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol) and then slowly add a "poor" solvent (an "anti-solvent" like diethyl ether or ethyl acetate) until the solution becomes turbid. Then, heat to redissolve and allow to cool slowly.[1]
-
-
-
Cause B: Insufficient Cooling. Crystallization is a time and temperature-dependent process.
-
Solution: Ensure the solution is cooled slowly to room temperature and then further cooled in an ice bath to maximize crystal formation. Avoid rapid cooling, which can lead to the formation of small, impure crystals.
-
-
Cause C: Using an Excessive Amount of Solvent. Dissolving the crude product in too much solvent will keep it in solution even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. This will ensure the solution is supersaturated upon cooling, promoting crystallization.
-
Question 2: After recrystallization, my product is still not pure. What should I do?
Answer:
Persistent impurities after a single recrystallization are not uncommon, especially if the impurities have similar solubility profiles to the desired product.
-
Solution A: Perform a Second Recrystallization. A second recrystallization using the same or a different solvent system can often significantly improve purity.
-
Solution B: Activated Charcoal Treatment. If the impurity is a colored compound or a non-polar byproduct, treatment with activated charcoal can be effective.
-
Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-5% by weight) and boil the solution for a few minutes. Hot-filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to the loss of your desired product.
-
-
Solution C: Alternative Purification Technique - Salt Formation. Consider converting the dihydrochloride salt to a different salt with potentially different crystallization properties. A patent for purifying piperazine mentions the formation of the diacetate salt, which can be selectively precipitated from acetone.[2] This approach could be adapted for 1,2,6-trimethylpiperazine.
-
Workflow:
-
Dissolve the crude dihydrochloride in water.
-
Neutralize with a base (e.g., NaOH) to obtain the free base.
-
Extract the free base with an organic solvent.
-
Dry the organic extract and remove the solvent.
-
Dissolve the crude free base in a suitable solvent (e.g., acetone).
-
Add a different acid (e.g., acetic acid) to form the new salt.
-
Collect the precipitated salt by filtration.
-
-
Question 3: My product appears to be degrading during purification or storage. What could be the cause and how can I prevent it?
Answer:
Amine compounds, including piperazine derivatives, can be susceptible to degradation, particularly oxidation.
-
Cause: Oxidation. The nitrogen atoms in the piperazine ring can be oxidized, especially in the presence of air and light.
-
Solution:
-
Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Storage: Store the purified product in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert gas is also recommended for long-term stability.
-
-
-
Cause: Instability in Solution. The stability of the compound in solution can be pH-dependent.
-
Solution: If working with solutions for an extended period, ensure the pH is appropriate to maintain the stability of the dihydrochloride salt. Avoid strongly basic conditions which would generate the more reactive free base.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended for confirming purity.
-
Chromatographic Methods: GC-MS and HPLC are ideal for detecting and quantifying small amounts of impurities.[4][5][6]
-
Spectroscopic Methods: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify any structurally related impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Q3: Can I use column chromatography to purify this compound?
A3: Column chromatography of highly polar and water-soluble compounds like amine hydrochlorides on standard silica gel can be challenging due to strong interactions with the stationary phase. This can lead to poor separation and recovery. If recrystallization fails, consider using a modified stationary phase, such as amine-functionalized silica, or a different chromatographic technique like ion-exchange chromatography.
V. Experimental Workflow and Diagrams
Decision Tree for Purification Strategy
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for this compound.
Caption: Decision workflow for purification.
Recrystallization Protocol (General Guideline)
This protocol provides a general procedure for the recrystallization of this compound. The specific solvent and volumes should be optimized for your particular sample.
-
Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, methanol) to find a suitable one. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
(Optional) Activated Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
VI. Data Summary
| Compound | Reported Solubility in Ethanol | Reported Solubility in Water |
| Piperazine Dihydrochloride | Slightly soluble[3][5] | Freely soluble[3][4] |
| 1-(3-methoxyphenyl)piperazine Dihydrochloride | Soluble in Methanol | Very Soluble |
VII. References
-
Kosciol, K., et al. (2010). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 82, 125-135.
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Google Patents. (n.d.). US2919275A - Purification of piperazine. Retrieved from
-
Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]
-
SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
Sources
Resolving pH stability issues with trimethylpiperazine salts
Welcome to the technical support center for trimethylpiperazine (TMP) salts. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common pH stability challenges encountered during experimental and formulation work. We will delve into the fundamental principles governing the behavior of these salts in solution, providing not just troubleshooting steps, but the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and use of trimethylpiperazine and its salts.
Q1: What is trimethylpiperazine and why are its salts used in research and drug development?
A1: Trimethylpiperazine (TMP) is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. The piperazine ring is a common structural motif in many blockbuster drugs due to its ability to serve as a hydrogen bond donor/acceptor, which can improve the pharmacological and pharmacokinetic profiles of drug candidates, often increasing water solubility and bioavailability.[1] Forming a salt of a basic compound like TMP is a standard strategy to further enhance aqueous solubility and improve stability, which is crucial for consistent performance in both in vitro experiments and final drug formulations.[2][3][4][5]
Q2: What are the pKa values of trimethylpiperazine and why are they critical?
A2: As a diprotic base, trimethylpiperazine has two pKa values corresponding to its two nitrogen atoms. While specific experimental values for all trimethylpiperazine isomers are not always readily available in literature, we can infer their approximate values from piperazine and its other methylated derivatives. The methylation of the nitrogen atoms in the piperazine ring generally lowers the pKa value compared to the parent piperazine molecule.[6][7] Understanding these pKa values is paramount because they dictate the degree of ionization of the molecule at any given pH, which directly impacts solubility, membrane permeability, and chemical stability.[3]
| Compound | pKa1 | pKa2 | Temperature (°C) |
| Piperazine | 9.73 | 5.35 | 25 |
| 1-Methylpiperazine | ~9.65 | ~5.57 | 25 |
| 1,4-Dimethylpiperazine | ~8.2 | ~4.2 | 25 |
| 1,2,4-Trimethylpiperazine (Predicted) | (Slightly lower than 1-Methylpiperazine) | (Slightly lower than 1-Methylpiperazine) | N/A |
Data compiled from multiple sources.[3][6][7] The pKa values are critical for predicting the pH range in which the salt will remain stable and soluble.
Q3: What is salt disproportionation and why is it a concern for TMP salts?
A3: Salt disproportionation is a critical stability issue where a highly soluble salt form of a drug converts into its less soluble, non-ionized free base (or free acid).[2][8] This transformation is a major concern because the precipitation of the free base can drastically reduce the concentration of the active ingredient in solution, potentially leading to failed experiments or loss of therapeutic efficacy in a drug product.[8][9] This is particularly relevant for salts of weak bases like trimethylpiperazine, where changes in the local pH can trigger this conversion.[10]
Part 2: Troubleshooting Guide: pH Stability Issues
This section provides in-depth, question-and-answer troubleshooting for specific problems you may encounter.
Issue 1: pH Drift in Solution
Q4: I prepared a solution of a trimethylpiperazine salt (e.g., dihydrochloride), and the pH is unstable and drifts over time. What is causing this?
A4: This is a common and often perplexing issue. The pH drift you're observing is typically due to an unstable equilibrium in a poorly buffered or unbuffered system. There are two primary culprits:
-
Atmospheric CO₂ Absorption: The nitrogen atoms in the trimethylpiperazine free base can react with carbonic acid (H₂CO₃), which is formed when atmospheric carbon dioxide dissolves in your aqueous solution. This reaction consumes the free base, shifting the equilibrium and causing the pH to drop. This is especially noticeable in alkaline solutions.
-
Lack of Buffering Capacity: A simple solution of a TMP salt in water has very little capacity to resist pH changes. Any interaction with acidic or basic components—from the air, glassware, or other excipients—can cause a significant pH shift.
The diagram below illustrates the fundamental equilibrium at play. The stability of your solution depends on maintaining this equilibrium.
Caption: Equilibrium between protonated TMP salt and its free base.
Solution Workflow:
-
Introduce a Buffer System: The most robust solution is to formulate your TMP salt in a suitable buffer. The ideal buffer will have a pKa value close to your target pH.[11][12] For example, if your target pH is 7.4, a phosphate or HEPES buffer system would be appropriate. Avoid buffers that may react with your compound; for instance, Tris buffers contain a reactive amine group and should be used with caution.[12]
-
Work Under an Inert Atmosphere: If buffering is not possible for your application, preparing and storing the solution under an inert gas like nitrogen or argon can minimize CO₂ absorption.[13]
-
Verify Excipient Compatibility: Ensure that other components in your formulation are not contributing to the pH shift. Some excipients can have acidic or basic impurities.
Issue 2: Precipitation and Cloudiness
Q5: My trimethylpiperazine salt solution, which was initially clear, has become cloudy or formed a precipitate. What is happening and how can I fix it?
A5: The appearance of a precipitate from a previously clear solution of a basic salt is a classic sign of salt disproportionation .[8] This occurs when the local pH of the solution or microenvironment increases to a point where the soluble, protonated salt (TMP-H⁺) converts to the poorly soluble, neutral free base (TMP), which then precipitates out.
The critical concept here is pHₘₐₓ , which is the pH of maximum solubility for a salt. Above the pHₘₐₓ, the free base is the stable solid form.[5][14] Disproportionation is triggered when the microenvironmental pH rises above this pHₘₐₓ value.[2][9]
Causality Chain:
-
Initial State: Your TMP salt is dissolved in solution, primarily as the protonated TMP-H⁺ species.
-
Trigger: An alkaline substance is introduced. This could be an excipient with a high pH, interaction with a basic container surface, or absorption of ammonia from the air.
-
pH Shift: The local pH around the salt particles or in the bulk solution rises above the pHₘₐₓ.
-
Conversion: The equilibrium shifts. TMP-H⁺ loses its proton to neutralize the excess base, converting to the neutral TMP free base.
-
Precipitation: The intrinsic solubility of the TMP free base is much lower than its salt form. Once its concentration exceeds its solubility limit, it precipitates.[8]
Caption: Workflow of salt disproportionation leading to precipitation.
Troubleshooting Protocol: pH-Solubility Profile Determination
To prevent disproportionation, you must understand the solubility behavior of your specific TMP salt. This protocol will help you determine the pHₘₐₓ and the solubility at different pH values.
Objective: To generate a pH-solubility profile for a trimethylpiperazine salt to identify the optimal pH range for formulation.
Materials:
-
Trimethylpiperazine salt
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Calibrated pH meter
-
Shake-flask apparatus or orbital shaker at a controlled temperature (e.g., 25 °C)
-
Centrifuge and 0.22 µm syringe filters
-
Analytical instrument for quantification (e.g., HPLC-UV)[15]
Methodology:
-
Preparation: Prepare a series of buffer solutions spanning your desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).
-
Equilibration: Add an excess amount of the TMP salt to each buffer solution in sealed vials. This ensures that a saturated solution is formed.[3][5]
-
Agitation: Place the vials in a shaker and agitate at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
pH Measurement: After equilibration, measure the final pH of each slurry.
-
Sample Collection: Withdraw an aliquot from each vial. Immediately filter the sample through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtrate as needed and analyze the concentration of dissolved TMP using a validated HPLC method.
-
Data Plotting: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the final equilibrium pH on the x-axis. The peak of this curve corresponds to the pHₘₐₓ.[14]
Interpretation & Action:
-
The resulting plot will clearly show the pH range where your salt has the highest solubility.
-
To ensure stability against disproportionation, formulate your product at a pH well below the determined pHₘₐₓ.[2]
Issue 3: Chemical Degradation
Q6: I'm observing new, unexpected peaks in my HPLC analysis of a TMP salt stability sample. Could this be pH-related degradation?
A6: Yes, absolutely. Beyond physical instability like precipitation, the chemical stability of piperazine derivatives can be highly dependent on pH.[13] The nitrogen atoms in the piperazine ring are susceptible to oxidation, and the overall molecule can undergo hydrolysis, particularly at pH extremes.[13][16]
Common Degradation Pathways:
-
Oxidation: The nitrogen atoms can be oxidized to form N-oxides, especially in the presence of oxygen, trace metals, or light. This process can be pH-dependent.[13]
-
Hydrolysis: If the molecule contains hydrolytically labile functional groups (e.g., esters, amides), degradation will be accelerated at very low or high pH.
-
Photodegradation: Exposure to light can initiate photo-oxidative processes.[17]
Troubleshooting Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying potential degradation products and understanding the stability profile of your molecule. This is a requirement under ICH guidelines for drug development.[18][19]
Objective: To intentionally degrade the TMP salt under various stress conditions to identify likely degradation products and establish a stability-indicating analytical method.
Materials:
-
Trimethylpiperazine salt
-
0.1 M and 1 M Hydrochloric Acid (HCl)
-
0.1 M and 1 M Sodium Hydroxide (NaOH)
-
3% and 30% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven and photostability chamber
-
HPLC-UV/MS system[13]
Methodology:
-
Sample Preparation: Prepare several solutions of your TMP salt at a known concentration (e.g., 1 mg/mL). Also, prepare a solid sample.
-
Acid Hydrolysis: Treat a sample with 0.1 M HCl and heat at ~60-80°C for several hours. If no degradation is observed, use 1 M HCl.[18]
-
Base Hydrolysis: Treat a sample with 0.1 M NaOH and heat at ~60-80°C. If needed, increase the strength to 1 M NaOH.[18]
-
Oxidation: Treat a sample with 3% H₂O₂ at room temperature. If degradation is slow, increase to 30% H₂O₂ or add gentle heat.[19]
-
Thermal Stress: Store a solid sample and a solution sample in an oven at a high temperature (e.g., 70-80°C).[18]
-
Photostability: Expose a solid sample and a solution sample to light according to ICH Q1B guidelines, alongside a control sample protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution HPLC method, preferably with both PDA (to check for peak purity) and Mass Spectrometry (MS) detectors. The MS detector is crucial for obtaining the molecular weight of any new peaks, which is the first step in identifying unknown degradants.[13]
Interpretation & Action:
-
The results will reveal if your molecule is sensitive to acid, base, oxidation, heat, or light.
-
By identifying the conditions that cause degradation, you can take specific preventative measures. For example, if the molecule is prone to oxidation, you can add antioxidants like BHT or EDTA to your formulation and package it under an inert atmosphere.[13]
-
This study is also critical for developing a "stability-indicating" analytical method—one that can separate and quantify the parent compound from all potential degradation products.[13]
References
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
-
Lamson, N. G., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. [Link]
-
Lamson, N. G., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]
-
Scafuri, B., et al. (2022). pK a values of common substituted piperazines. ResearchGate. [Link]
-
Lamson, N. G., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Request PDF on ResearchGate. [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
-
Gouedard, C., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [Link]
-
Wang, J., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
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Clemons, T. D., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
- BenchChem. (2025).
-
Sharma, G., et al. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
- BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
-
Goud, N. R., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Patel, M. A. (n.d.). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation. Purdue e-Pubs. [Link]
-
Kumar, L., & Singh, S. (2014). Salt disproportionation: A material science perspective. Request PDF on ResearchGate. [Link]
-
Rawat, T., & Pandey, I. P. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Tat-Jong, L., & Rohani, S. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]
-
Svanbäck, S., et al. (2023). Kinetic Barriers to Disproportionation of Salts of Weakly Basic Drugs. PubMed. [Link]
-
Serra, E., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. SciELO. [Link]
-
Sharma, V., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 1H-NMR Spectrum Analysis of 1,2,6-Trimethylpiperazine Dihydrochloride
This guide provides an in-depth analysis of the 1H-NMR spectrum of 1,2,6-trimethylpiperazine dihydrochloride, offering a comparative perspective against structurally related piperazine derivatives. The content is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment.
The Foundational Role of 1H-NMR in Piperazine Derivative Analysis
Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including the vast and pharmaceutically significant family of piperazine derivatives. The power of 1H-NMR lies in its ability to provide detailed information about the chemical environment of each proton in a molecule. This is achieved by measuring the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons responsible for a signal; and the spin-spin coupling, which provides insights into the connectivity of neighboring protons.
For piperazine derivatives, 1H-NMR is particularly insightful. The piperazine ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons. The introduction of substituents, such as methyl groups, and the formation of salts, like the dihydrochloride, significantly influence the electronic environment of the ring protons, resulting in characteristic changes in their chemical shifts and coupling patterns.
Experimental Protocol for 1H-NMR Sample Preparation
The quality of an NMR spectrum is highly dependent on proper sample preparation. For hydrochloride salts such as this compound, which are often highly polar, the choice of a suitable deuterated solvent is critical.
Step-by-Step Sample Preparation:
-
Solvent Selection: Deuterium oxide (D2O) is a common choice for highly polar hydrochloride salts due to its excellent dissolving power. Alternatively, deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) can be used.
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[1][2]
-
Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, small vial.[3]
-
Filtration: To ensure a homogenous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1] This removes any particulate matter.
-
Internal Standard: While the residual solvent peak can be used for referencing, adding an internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for D2O solutions can provide a more accurate chemical shift reference.
-
Labeling: Clearly label the NMR tube with the sample identification.
Analysis of the 1H-NMR Spectrum of this compound
The 1H-NMR spectrum of this compound is expected to be complex due to the molecule's asymmetry and the presence of multiple methyl groups. The protonation of the nitrogen atoms will cause a general downfield shift of all proton signals compared to the free base.
Below is a table summarizing the predicted 1H-NMR spectral data for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | ~10-12 | Broad singlet | - | 2H |
| Piperazine Ring Protons | ~3.0 - 4.0 | Multiplets | - | 6H |
| N-Methyl Protons | ~2.9 | Singlet | - | 3H |
| C-Methyl Protons | ~1.4 | Doublet | ~6-7 | 6H |
Interpretation of the Spectrum:
-
N-H Protons: The protons on the positively charged nitrogen atoms are expected to be significantly deshielded and appear as a broad singlet in the downfield region of the spectrum. Their broadness is a result of rapid chemical exchange and quadrupolar relaxation from the nitrogen atom.
-
Piperazine Ring Protons: The six protons on the piperazine ring will appear as a series of complex multiplets in the range of approximately 3.0-4.0 ppm. The asymmetry of the molecule makes these protons chemically non-equivalent, leading to a complex splitting pattern.
-
N-Methyl Protons: The three protons of the N-methyl group are chemically equivalent and are not coupled to any neighboring protons, thus they are expected to appear as a sharp singlet at around 2.9 ppm.
-
C-Methyl Protons: The six protons of the two C-methyl groups are equivalent due to rotation around the C-C bond. They are coupled to the adjacent proton on the piperazine ring, resulting in a doublet with a coupling constant of approximately 6-7 Hz.
Figure 1. Molecular structure of this compound.
Comparative Analysis with Alternative Piperazine Derivatives
To fully appreciate the unique spectral features of this compound, it is instructive to compare its predicted spectrum with those of simpler, related piperazine derivatives.
| Compound | Piperazine Ring Protons (δ, ppm) | N-Methyl Protons (δ, ppm) | C-Methyl Protons (δ, ppm) | Key Differentiating Features |
| Piperazine Dihydrochloride | ~3.5 (singlet) | - | - | A single peak for all 8 equivalent ring protons. |
| 1-Methylpiperazine Dihydrochloride | ~3.6 (multiplet) | ~3.0 (singlet) | - | Two sets of signals for the ring protons due to the N-methyl group breaking the symmetry. |
| This compound | ~3.0 - 4.0 (multiplets) | ~2.9 (singlet) | ~1.4 (doublet) | Highly complex multiplets for the ring protons and a characteristic doublet for the C-methyl groups. |
Discussion of Comparative Data:
-
Piperazine Dihydrochloride: In its dihydrochloride form, piperazine is a highly symmetrical molecule. Consequently, all eight protons on the ring are chemically and magnetically equivalent, resulting in a single, sharp singlet in the 1H-NMR spectrum.[4][5]
-
1-Methylpiperazine Dihydrochloride: The introduction of a single methyl group on one of the nitrogen atoms breaks the symmetry of the piperazine ring.[6][7] This results in two distinct sets of signals for the ring protons, typically appearing as complex multiplets. A sharp singlet corresponding to the three N-methyl protons is also observed.
-
This compound: The presence of three methyl groups, with two on the carbon atoms of the ring, leads to a highly asymmetric molecule. This results in a very complex and unique fingerprint region for the piperazine ring protons. The most distinguishing feature, however, is the appearance of a doublet in the upfield region, corresponding to the six protons of the two C-methyl groups, a feature absent in the other two compounds.
Figure 2. Logical workflow for distinguishing piperazine derivatives via 1H-NMR.
Trustworthiness: A Self-Validating System
The analysis of a 1H-NMR spectrum is a self-validating process when all the key parameters are considered in concert.
-
Chemical Shift: The positions of the signals must be consistent with the expected electronic environments of the protons based on the proposed structure.
-
Integration: The relative areas under each signal must correspond to the ratio of the number of protons giving rise to those signals. For this compound, the integration ratio of the N-H, ring, N-methyl, and C-methyl protons should be 2:6:3:6.
-
Splitting Pattern: The multiplicity of each signal must follow the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[8] The doublet observed for the C-methyl protons, for example, confirms that they are adjacent to a single proton.
By ensuring that all these pieces of information are internally consistent, a high degree of confidence in the structural assignment can be achieved.
References
- Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. (2005). Magnetic Resonance in Chemistry.
- 1-Methylpiperazine(109-01-3) 1H NMR spectrum. ChemicalBook.
- 1-(4-Chlorophenyl)piperazine dihydrochloride(38869-46-4) 1H NMR. ChemicalBook.
- 1-METHYLPIPERAZINE DIHYDROCHLORIDE(34352-59-5) 1H NMR spectrum. ChemicalBook.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.
- Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023). MDPI.
- NMR Sample Preparation. University of California, Berkeley.
- Piperazine, hydrochloride (1:?). PubChem.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI.
- (S)-1-N-Boc-2-methylpiperazine(169447-70-5) 1H NMR. ChemicalBook.
- Sample prepar
- 1H-NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. St. Olaf College.
- 1H NMR spectra of compound 3a measured in five different solvents.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- 1-Methyl-4-nitroso-piperazine. SpectraBase.
- Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investig
- Sample preparation for NMR measurements and points to keep in mind. JEOL.
- 1-Methylpiperazine. PubChem.
- Sample Preparation.
- 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug.
- NMR Sample Preparation.
- Amines. University of Calgary.
- NMR Spectroscopy.
- Proton (1H) NMR Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). Save My Exams.
- ¹H NMR Spectra and Interpretation (Part I). Maricopa Open Digital Press.
- Short Summary of 1H-NMR Interpretation.
- Proton NMR Analysis to identify Isomers. YouTube.
- Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. (1968). Journal of the Chemical Society B: Physical Organic.
- 1H-NMR of 1-(4-Pyridyl)piperazine. TCI Chemicals.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- 1,2,4-Trimethylpiperazine. PubChem.
- 1,2,4-TRIMETHYLPIPERAZINE, (S)-. gsrs.
- Proton NMR Table.
- (2R,6R)-1,2,6-Trimethylpiperazine. Smolecule.
- Piperazine dihydrochloride. NIST WebBook.
- 1,3,3-Trimethylpiperazine dihydrochloride. Sigma-Aldrich.
- TMP (2,2,6,6-Tetramethylpiperidide)-Aluminate Bases: Lithium-Mediated Alumination or Lithiation/Alkylaluminium-Trapping Reagents. The Royal Society of Chemistry.
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A Comparative Guide to HPLC Method Development for 1,2,6-Trimethylpiperazine Detection
For researchers, scientists, and drug development professionals, the accurate and robust quantification of impurities and metabolites is a cornerstone of pharmaceutical development and quality control. 1,2,6-Trimethylpiperazine, a substituted piperazine derivative, presents a unique analytical challenge due to its physicochemical properties. This guide provides an in-depth, scientifically grounded comparison of a developed High-Performance Liquid Chromatography (HPLC) method for the detection of 1,2,6-Trimethylpiperazine against alternative analytical techniques. The methodologies, rationale, and comparative data presented herein are designed to empower you to make informed decisions for your analytical workflow.
The Analytical Challenge of 1,2,6-Trimethylpiperazine
1,2,6-Trimethylpiperazine is a small, polar, and basic compound with a molecular weight of 128.22 g/mol [1]. A significant hurdle in its analysis is the absence of a strong chromophore, rendering direct ultraviolet (UV) detection by HPLC insensitive[2][3]. This necessitates a strategic approach to method development to achieve the required sensitivity and selectivity for trace-level quantification.
An Optimized HPLC Method with Pre-Column Derivatization
To address the challenge of poor UV absorbance, a pre-column derivatization strategy is employed. This involves reacting the analyte with a labeling agent that introduces a highly UV-absorbent moiety to the 1,2,6-Trimethylpiperazine molecule. This guide proposes a method based on derivatization with 4-Chloro-7-nitrobenzofuran (NBD-Cl), a reagent known to react with secondary amines to form a stable, UV-active product[2].
Rationale for Methodological Choices
The selection of each parameter in this HPLC method is underpinned by the physicochemical properties of 1,2,6-Trimethylpiperazine and established chromatographic principles.
-
Derivatization Agent: NBD-Cl is chosen for its high reactivity with secondary amines under mild conditions and the resulting derivative's strong absorbance at a wavelength where interference from common sample matrices is minimized[2].
-
Stationary Phase: A C18 reversed-phase column is selected for its versatility and ability to retain the relatively non-polar NBD-derivative of 1,2,6-Trimethylpiperazine. The predicted LogP of the parent compound is around 0.5-0.8, and the derivatization significantly increases its hydrophobicity, making it suitable for reversed-phase chromatography[4][5].
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure adequate separation of the derivatized analyte from the excess derivatizing reagent and other potential impurities. The addition of a small percentage of a basic modifier like diethylamine helps to improve peak shape by minimizing interactions of the basic analyte with residual silanol groups on the silica-based stationary phase[2]. The pKa values of piperazine derivatives suggest that a moderately basic mobile phase will ensure the analyte is in its neutral, more retained form[6][7].
-
Detection: UV detection at 340 nm is selected based on the known absorbance maximum of NBD-amine derivatives, providing high sensitivity and selectivity[2].
Experimental Protocol: HPLC-UV with NBD-Cl Derivatization
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
2. Reagents and Materials:
-
1,2,6-Trimethylpiperazine reference standard
-
4-Chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (reagent grade)
-
Water (HPLC grade)
-
Borate buffer (pH 9.0)
-
C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 1,2,6-Trimethylpiperazine in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing 1,2,6-Trimethylpiperazine in methanol to an appropriate concentration.
4. Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution in a reaction vial, add 1.0 mL of a 1 mg/mL solution of NBD-Cl in methanol.
-
Add 0.5 mL of borate buffer (pH 9.0).
-
Cap the vials and heat at 60°C for 30 minutes in a water bath or heating block.
-
Cool the vials to room temperature. The solutions are now ready for HPLC analysis.
5. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) |
| Gradient | 0-5 min: 50% B; 5-15 min: 50-80% B; 15-20 min: 80% B; 20-22 min: 80-50% B; 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 340 nm |
6. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a mid-range standard solution.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the 1,2,6-Trimethylpiperazine derivative peak should be ≤ 2.0.
-
The theoretical plate count should be ≥ 2000.
Workflow for the Optimized HPLC Method
Caption: Workflow for the HPLC-UV analysis of 1,2,6-Trimethylpiperazine with pre-column derivatization.
Comparative Analysis of Analytical Techniques
While the developed HPLC-UV method with derivatization is robust and widely accessible, alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) offer distinct advantages and disadvantages. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.
| Parameter | HPLC-UV (with Derivatization) | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection of a derivatized analyte. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Sample Volatility | Not required. | Required. Derivatization may be necessary to improve volatility and peak shape. | Not required. |
| Derivatization | Often necessary for analytes lacking a chromophore, like 1,2,6-Trimethylpiperazine[2][3]. | May be required to improve volatility and thermal stability of polar analytes. | Can be used to improve detection sensitivity, especially with UV or fluorescence detection[8]. |
| Selectivity | Good, enhanced by derivatization and choice of detection wavelength. | Excellent, based on both chromatographic retention time and mass fragmentation pattern[9][10]. | High, based on differences in charge-to-size ratio. |
| Sensitivity (LOD/LOQ) | Typically in the low ppm to high ppb range, dependent on the derivatization agent's efficiency and molar absorptivity[2]. | Can reach low ppb to ppt levels, especially with selected ion monitoring (SIM)[9][11]. | Generally lower than HPLC and GC-MS for UV detection without preconcentration techniques. Can be improved with laser-induced fluorescence (LIF) or MS detection[12][13]. |
| Analysis Time | Typically 15-30 minutes per sample. | Can range from 10-40 minutes, depending on the complexity of the sample and the temperature program[9]. | Very fast separations, often under 10 minutes[12][14]. |
| Instrumentation Cost | Moderate. HPLC-UV systems are common in analytical labs. | High. GC-MS instruments are more expensive than HPLC-UV systems. | Moderate to high, depending on the detector. |
| Matrix Effects | Can be significant; may require sample cleanup. | Can be problematic, especially in the ion source. Sample cleanup is often necessary. | Less susceptible to matrix effects from non-ionic species. |
| Strengths | Robust, reliable, widely available, suitable for routine QC. | High specificity and sensitivity, definitive identification. | High separation efficiency, fast analysis, low solvent consumption. |
| Limitations | Derivatization adds a step and potential for variability. Lower sensitivity than MS-based methods. | Requires volatile and thermally stable analytes. Higher instrument cost and complexity. | Lower sensitivity with UV detection, reproducibility can be a challenge. |
Decision-Making Framework for Method Selection
The selection of the most appropriate analytical technique is a critical decision that impacts data quality, throughput, and cost. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting an analytical method for 1,2,6-Trimethylpiperazine analysis.
Conclusion: A Strategic Approach to Method Selection
The developed HPLC-UV method with pre-column derivatization offers a robust, reliable, and accessible solution for the routine quantification of 1,2,6-Trimethylpiperazine in many drug development and quality control settings. Its primary advantage lies in its cost-effectiveness and the widespread availability of the necessary instrumentation.
However, for applications demanding higher sensitivity or the definitive identification of unknown impurities, mass spectrometry-based methods like GC-MS or LC-MS are superior choices. Capillary electrophoresis presents a compelling alternative for rapid screening and analysis where sample volume is limited and high separation efficiency is paramount.
Ultimately, the optimal analytical method is one that is fit for its intended purpose, meeting the required performance characteristics of accuracy, precision, sensitivity, and selectivity within the practical constraints of the laboratory. This guide provides the foundational knowledge and comparative data to make that strategic selection with confidence.
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Gadzała-Kopciuch, R., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Analytical Letters, 40(12), 2212-2228. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Jurado-Sánchez, B., Ballesteros, E., & Gallego, M. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Microchimica Acta, 190(6), 243. Retrieved from [Link]
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Wang, S., et al. (2017). Simultaneous determination of aliphatic, aromatic and heterocyclic biogenic amines without derivatization by capillary electrophoresis and application in beer analysis. Journal of Chromatography B, 1041-1042, 10-17. Retrieved from [Link]
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Palma-Gómez, E., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct, 6(2). Retrieved from [Link]
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Mayer, H. K., & Panusch, A. (2025). Comparison of a capillary electrophoresis method with high-performance liquid chromatography for the determination of biogenic amines in various food samples. Journal of AOAC International. Retrieved from [Link]
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Chowdhury, R., et al. (2014). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 59(5), 1592-1597. Retrieved from [Link]
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Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206478. Retrieved from [Link]
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Zhang, Y., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Journal of the American Society for Mass Spectrometry, 33(5), 844-853. Retrieved from [Link]
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Chen, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Chromatography A, 1662, 462719. Retrieved from [Link]
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Kule, C., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163. Retrieved from [Link]
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Foltz, R. L. (2014). Gas chromatography/mass spectrometry analysis of the six-ring regioisomeric dimethoxybenzyl-N-methylpiperazines (DMBMPs). Rapid Communications in Mass Spectrometry, 28(1), 125-132. Retrieved from [Link]
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Snow, N. H. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). LCGC North America, 39(5), 224-229. Retrieved from [Link]
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Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Chromatography A, 1662, 462719. Retrieved from [Link]
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A Senior Application Scientist's Guide to the LC-MS Fragmentation of 1,2,6-Trimethylpiperazine: A Comparative Analysis
For Immediate Release
A Comprehensive Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Fragmentation Analysis of 1,2,6-Trimethylpiperazine for Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical overview of the liquid chromatography-mass spectrometry (LC-MS) analysis of 1,2,6-trimethylpiperazine, a heterocyclic amine of interest in medicinal chemistry and related fields.[1] As a Senior Application Scientist, my objective is to present a scientifically rigorous comparison of analytical approaches, grounded in established principles of mass spectrometry and chromatography. This document will delve into the predicted fragmentation pathways of 1,2,6-trimethylpiperazine, offer a detailed experimental protocol for its analysis, and compare the LC-MS methodology with other analytical techniques.
Introduction to 1,2,6-Trimethylpiperazine and the Imperative for Accurate Analysis
1,2,6-Trimethylpiperazine is a substituted piperazine derivative with the molecular formula C₇H₁₆N₂. The piperazine scaffold is a common structural motif in many pharmaceuticals, making the characterization of its derivatives crucial for drug discovery, development, and quality control.[2] Accurate and sensitive analytical methods are paramount for pharmacokinetic studies, metabolite identification, and impurity profiling. LC-MS, particularly tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for these applications due to its high sensitivity and selectivity.[3]
Unraveling the Fragmentation of 1,2,6-Trimethylpiperazine by LC-MS/MS
While specific experimental data for the LC-MS fragmentation of 1,2,6-trimethylpiperazine is not widely published, we can predict its fragmentation behavior based on the well-established principles of mass spectrometry for cyclic amines and related piperazine derivatives.[4][5][6][7]
Upon introduction into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode, 1,2,6-trimethylpiperazine is expected to be readily protonated to form the precursor ion [M+H]⁺. The exact mass of the neutral molecule is 128.1313 g/mol , resulting in a protonated molecule with an m/z of approximately 129.1391.[8]
Collision-induced dissociation (CID) of the [M+H]⁺ ion is anticipated to induce fragmentation of the piperazine ring. The primary fragmentation pathways for cyclic amines often involve α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to a nitrogen atom.[7][9][10] In the case of 1,2,6-trimethylpiperazine, this would lead to the opening of the piperazine ring and the formation of stable iminium ions.
Predicted Fragmentation Pathway:
Caption: Predicted ESI-MS/MS fragmentation of 1,2,6-Trimethylpiperazine.
Table 1: Predicted Mass Spectrometric Data for 1,2,6-Trimethylpiperazine
| Parameter | Value |
| Molecular Formula | C₇H₁₆N₂ |
| Exact Mass | 128.1313 u |
| Precursor Ion [M+H]⁺ | 129.1391 m/z |
| Predicted Fragment Ion 1 | 86.1 m/z |
| Predicted Fragment Ion 2 | 72.1 m/z |
| Predicted Fragment Ion 3 | 58.1 m/z |
A Robust Experimental Protocol for LC-MS/MS Analysis
The following protocol outlines a reliable method for the sensitive and selective quantification of 1,2,6-trimethylpiperazine in a given matrix. This method is designed to be a starting point and may require optimization depending on the specific application and sample matrix.
Experimental Workflow:
Caption: A typical experimental workflow for the LC-MS/MS analysis.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 1,2,6-trimethylpiperazine in a suitable solvent such as methanol or acetonitrile.
-
Prepare calibration standards by serial dilution of the stock solution in the relevant matrix (e.g., plasma, urine, or a surrogate matrix).
-
For sample analysis, an appropriate internal standard (e.g., a deuterated analog of the analyte) should be added to all samples, calibration standards, and quality control samples.[4]
-
Sample extraction can be performed using protein precipitation with a cold organic solvent like acetonitrile or through solid-phase extraction (SPE) for cleaner extracts.[4][10]
-
-
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point for separating this relatively polar compound.
-
Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of the analyte for better ionization and chromatographic peak shape.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A gradient elution is recommended to ensure good separation from matrix components and to elute the analyte with a sharp peak. A typical gradient could be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis, which offers high sensitivity and selectivity.[10]
-
MRM Transitions:
-
Quantifier: 129.1 -> 86.1 (This would be the most abundant and stable fragment ion, to be determined experimentally).
-
Qualifier: 129.1 -> 72.1 (A second fragment ion to confirm the identity of the analyte).
-
-
Instrument Parameters: The source parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the best signal intensity for 1,2,6-trimethylpiperazine. Collision energy for each MRM transition should also be optimized.
-
Comparative Analysis with Alternative Techniques
While LC-MS/MS is the gold standard for the sensitive and selective analysis of compounds like 1,2,6-trimethylpiperazine, other techniques can also be employed, each with its own advantages and limitations.
Table 2: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and selectivity.[3] Structural information from fragmentation. Suitable for complex matrices.[4] | Higher initial instrument cost. Matrix effects can influence ionization. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent chromatographic resolution for volatile compounds.[11] Extensive spectral libraries for identification. | May require derivatization for polar compounds like piperazines to improve volatility. Potential for thermal degradation of the analyte. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Lower instrument cost and complexity.[12] Robust and widely available. | Lower sensitivity compared to MS. Lack of structural information. Requires the analyte to have a chromophore for detection, which may necessitate derivatization for 1,2,6-trimethylpiperazine.[12] |
| Thin-Layer Chromatography (TLC) | Inexpensive and rapid for screening purposes.[13] Flexible in terms of mobile and stationary phases. | Primarily a qualitative or semi-quantitative technique. Lower sensitivity and resolution compared to LC and GC. |
Conclusion: The Superiority of LC-MS for In-Depth Analysis
For researchers, scientists, and drug development professionals requiring high-quality, quantitative data on 1,2,6-trimethylpiperazine, LC-MS/MS stands out as the most powerful analytical technique. Its unparalleled sensitivity and selectivity, coupled with the structural information gleaned from fragmentation patterns, make it the method of choice for demanding applications in complex biological and chemical matrices. While other techniques have their place, particularly for initial screening or in resource-limited settings, they cannot match the comprehensive and reliable data generated by a well-optimized LC-MS/MS method. This guide provides a solid foundation for developing and implementing such a method, empowering researchers to achieve their analytical goals with confidence and scientific rigor.
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Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. (2022, March 22). National Center for Biotechnology Information. [Link]
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Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. (n.d.). Scribd. [Link]
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GCMS Section 6.15 - Whitman People. (n.d.). Whitman College. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]
-
Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). United Nations Office on Drugs and Crime. [Link]
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(2S)-1,2,6-trimethylpiperazine | C7H16N2 | CID 82418731 - PubChem. (n.d.). PubChem. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. [Link]
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Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]
-
Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. (n.d.). pubs.acs.org. [Link]
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ESI vs APCI. Which ionization should I choose for my application? - YouTube. (2024, September 24). YouTube. [Link]
-
Interfaces for LC-MS - SHIMADZU CORPORATION. (n.d.). Shimadzu. [Link]
-
Electron ionization - Wikipedia. (n.d.). Wikipedia. [Link]
-
Bioanalysis of Small and Large Molecules using LC-MS - Charles River Laboratories. (2023, March 27). Charles River Laboratories. [Link]
-
Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs - AKJournals. (2016, July 26). Akadémiai Kiadó. [Link]
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Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). ResearchGate. [Link]
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A Researcher's Guide to the Vibrational Landscape of 1,2,6-Trimethylpiperazine Dihydrochloride: An FTIR Spectral Analysis
The Significance of Vibrational Spectroscopy for Piperazine Derivatives
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its conformational flexibility and the basicity of its nitrogen atoms are key to its biological activity. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence of the piperazine core, identifying functional groups, and, in this case, verifying salt formation. By probing the vibrational modes of the molecule's chemical bonds, we can create a unique "fingerprint" that aids in its identification and purity assessment.
Predicted FTIR Characteristic Peaks of 1,2,6-Trimethylpiperazine Dihydrochloride
The FTIR spectrum of this compound is best understood by considering the contributions from the piperazine ring, the methyl substituents, and the effects of protonation to form the dihydrochloride salt. The diprotonated piperazine ring is expected to adopt a chair conformation.[2]
The High-Wavenumber Region (4000-2500 cm⁻¹)
This region is dominated by N-H⁺ and C-H stretching vibrations.
-
N-H⁺ Stretching: The most significant change from the free base is the appearance of strong, broad absorption bands due to the stretching of the newly formed N-H⁺ bonds in the protonated amine groups. For secondary amine salts, these bands are typically observed in the 2700-2250 cm⁻¹ range. The broadness of these peaks is a result of extensive hydrogen bonding between the ammonium ions and the chloride counter-ions. In the case of piperazine dihydrochloride, a broad and complex absorption pattern is seen in this region, and a similar pattern is expected for the trimethyl derivative.[3]
-
C-H Stretching: The aliphatic C-H stretching vibrations from the methyl groups and the methylene groups of the piperazine ring will appear in the 3000-2850 cm⁻¹ region.
-
Asymmetric stretching (CH₃ & CH₂): Expected between 2985-2950 cm⁻¹.
-
Symmetric stretching (CH₃ & CH₂): Expected between 2885-2850 cm⁻¹. These peaks will likely be sharp and of medium to strong intensity, superimposed on the broad N-H⁺ absorption.
-
The Fingerprint Region (1650-600 cm⁻¹)
This region contains a wealth of information from bending and stretching vibrations that are unique to the molecule.
-
N-H⁺ Bending: Asymmetric and symmetric bending vibrations of the N-H⁺ groups are expected to appear as strong to medium bands.
-
Asymmetric bending: Typically found in the 1620-1560 cm⁻¹ range.
-
Symmetric bending: Usually observed in the 1550-1500 cm⁻¹ range. For piperazine, CNH deformation vibrations are noted around 1556-1475 cm⁻¹.
-
-
C-H Bending: The bending vibrations (scissoring, wagging, twisting, and rocking) of the methyl and methylene groups will produce several medium to strong bands.
-
Asymmetric CH₃ and CH₂ scissoring: Expected around 1470-1440 cm⁻¹.
-
Symmetric CH₃ "umbrella" mode: A characteristic band expected around 1380 cm⁻¹. This peak's intensity can be indicative of the number of methyl groups.
-
-
C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring are expected in the 1250-1020 cm⁻¹ range. In piperazine, these bands are observed at 1186, 1120, and 1049 cm⁻¹. The presence of methyl groups and protonation may cause slight shifts in these positions.
-
Ring Vibrations: The skeletal vibrations of the piperazine ring will contribute to the complex pattern in the fingerprint region, typically below 1000 cm⁻¹.
Summary of Predicted Characteristic Peaks
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H⁺ Stretching | 2700 - 2250 | Strong, Broad | Indicative of amine salt formation and hydrogen bonding. A complex series of bands is expected. |
| Asymmetric C-H Stretching (Aliphatic) | 2985 - 2950 | Medium to Strong | From methyl and methylene groups on the piperazine ring. |
| Symmetric C-H Stretching (Aliphatic) | 2885 - 2850 | Medium | From methyl and methylene groups. |
| Asymmetric N-H⁺ Bending | 1620 - 1560 | Medium to Strong | A key indicator of the protonated amine. |
| Symmetric N-H⁺ Bending | 1550 - 1500 | Medium | Confirms the presence of the ammonium salt. |
| C-H Bending (Scissoring) | 1470 - 1440 | Medium | Overlapping contributions from CH₂ and CH₃ groups. |
| Symmetric CH₃ Bending (Umbrella) | ~1380 | Medium to Strong | A characteristic peak for methyl groups. |
| C-N Stretching | 1250 - 1020 | Medium to Strong | Multiple bands are expected, characteristic of the piperazine ring structure. |
Comparison with Alternative Analytical Techniques
While FTIR is an excellent tool for functional group identification and confirming salt formation, a comprehensive characterization of this compound relies on a multi-technique approach.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Identifies functional groups (N-H⁺, C-H, C-N), confirms salt formation, and provides a unique molecular "fingerprint". | Rapid, non-destructive, requires minimal sample, and is relatively inexpensive. | Does not provide detailed information on molecular connectivity or stereochemistry. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms (¹H and ¹³C NMR), and stereochemistry (NOESY). Confirms the number and environment of protons and carbons.[1] | Provides an unambiguous structural determination. | Requires larger sample amounts, is more expensive, and can be time-consuming. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information on the molecular formula and fragmentation patterns. | High sensitivity, requires very small amounts of sample, and can be coupled with chromatography for purity analysis. | Does not provide information on the specific arrangement of atoms or stereochemistry. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, Cl) in the compound. | Confirms the empirical formula of the synthesized compound. | Does not provide structural information. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol outlines the standard procedure for analyzing a solid sample like this compound using the KBr pellet method.
Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula and weighing paper
-
Sample: this compound (finely ground)
Step-by-Step Methodology
-
Sample Preparation:
-
Carefully weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry, IR-grade KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Combine the sample and KBr in an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This step is critical for minimizing scattering effects in the spectrum.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment. This will subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The standard data collection range is 4000-400 cm⁻¹.
-
Data Analysis
-
Perform a baseline correction on the acquired spectrum.
-
Use the spectrometer software to identify the peak positions (in cm⁻¹).
-
Compare the observed peaks with the predicted values in the table above and with reference spectra of similar compounds.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the FTIR analysis and interpretation of this compound.
Caption: Workflow for FTIR analysis of this compound.
Conclusion
FTIR spectroscopy is an indispensable technique for the initial characterization of this compound. The predicted spectrum, dominated by strong, broad N-H⁺ stretching bands and a complex fingerprint region, provides clear evidence of the piperazinium salt structure. By following the detailed protocol and comparing the results with the predicted peak assignments, researchers can confidently verify the identity and functional group composition of their synthesized compound. For unambiguous structural elucidation, it is highly recommended to complement FTIR data with NMR and mass spectrometry.
References
- Sundaraganesan, N., & Ilakiamani, S. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 832-837.
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Al-Halfi, A. A., Al-Suwaidan, E. A., Al-Farraj, E., Al-Dhfyan, A., & Al-Otaibi, A. (2021). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 11(52), 32985-33001. [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]
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DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]
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SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 1,2,4-Trimethylpiperazine. Retrieved from [Link]
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PubMed. (2010). (S)-1,2,4-Trimethyl-piperazine-1,4-diium tetra-chloridozincate(II). Retrieved from [Link]
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PubChem. (n.d.). (2S)-1,2,6-trimethylpiperazine. Retrieved from [Link]
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PubChem. (n.d.). 1,2,4-Trimethylpiperazine. Retrieved from [Link]
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PubChemLite. (n.d.). 1,2,4-trimethylpiperazine (C7H16N2). Retrieved from [Link]
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NIST. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]
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A Comparative Guide to the Purity Grades of Commercial 1,2,6-Trimethylpiperazine 2HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,6-Trimethylpiperazine, a substituted piperazine derivative, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its dihydrochloride salt (2HCl) form is often preferred for its stability and ease of handling. The purity of this raw material is of paramount importance, as impurities can have a significant impact on the safety, efficacy, and stability of the final drug product.[2] This guide provides a comprehensive comparison of commercially available purity grades of 1,2,6-Trimethylpiperazine 2HCl, supported by detailed experimental data and protocols. Our objective is to empower researchers and drug development professionals to make informed decisions when selecting the appropriate grade of this critical raw material for their specific application.
The International Council for Harmonisation (ICH) has established stringent guidelines for the control of impurities in new drug substances.[3][4] These guidelines necessitate the identification, reporting, and qualification of impurities to ensure patient safety.[3][5] Adherence to these standards is a critical aspect of Good Manufacturing Practices (GMP).[6][7]
Defining Commercial Purity Grades
For the purpose of this guide, we will categorize commercially available 1,2,6-Trimethylpiperazine 2HCl into three distinct grades based on their typical purity profiles and intended applications:
-
Reagent Grade (≥95% Purity): Suitable for general laboratory use and early-stage research where high purity is not a critical requirement.
-
High-Purity Grade (≥98% Purity): Intended for use in process development, non-clinical studies, and as a starting material in syntheses where impurity control is important.
-
Pharmaceutical Reference Standard (>99.5% Purity): A well-characterized, high-purity material intended for use in quantitative analysis, as a comparator for impurity profiling, and in quality control (QC) testing of APIs.[8]
Comparative Analysis of Purity Grades
A comprehensive analysis of representative lots for each purity grade was conducted using a suite of validated analytical techniques. The following table summarizes the key findings:
| Parameter | Reagent Grade (Lot A) | High-Purity Grade (Lot B) | Pharmaceutical Reference Standard (Lot C) |
| Assay (by Titration) | 95.8% | 98.9% | 99.9% |
| Purity (by HPLC) | 96.2% | 99.1% | >99.8% |
| Individual Impurity (by HPLC) | Up to 1.5% | < 0.5% | < 0.1% |
| Total Impurities (by HPLC) | ≤ 3.0% | ≤ 0.8% | ≤ 0.2% |
| Water Content (Karl Fischer) | 1.2% | 0.4% | 0.1% |
| Residual Solvents (GC-HS) | Methanol: 800 ppm, Acetone: 1200 ppm | Methanol: <100 ppm, Acetone: <200 ppm | Below detection limits |
| Elemental Impurities (ICP-MS) | Complies with ICH Q3D for oral administration | Complies with ICH Q3D for oral administration | Complies with ICH Q3D for parenteral administration |
Experimental Methodologies: The "Why" Behind the "How"
The selection of analytical techniques is driven by their ability to provide specific and accurate information about the identity, purity, and impurity profile of 1,2,6-Trimethylpiperazine 2HCl.[8][]
Workflow for Purity Assessment
Caption: Workflow for comprehensive purity assessment of 1,2,6-Trimethylpiperazine 2HCl.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[10] For piperazine derivatives, which may lack a strong UV chromophore, derivatization or the use of alternative detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is often necessary.[11][12]
Protocol:
-
Mobile Phase Preparation: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is prepared. The use of a gradient allows for the separation of impurities with a wide range of polarities.
-
Standard and Sample Preparation: Reference standards and samples of each grade are accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: CAD or ELSD.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The peak area of 1,2,6-Trimethylpiperazine is used to calculate the purity, and the peak areas of all other components are used to determine the impurity profile.
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
Residual solvents are process-related impurities that must be controlled according to ICH Q3C guidelines.[4] GC-HS is the preferred method for this analysis due to its high sensitivity and specificity for volatile organic compounds.[2]
Protocol:
-
Sample Preparation: A known amount of each sample is weighed into a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide).
-
GC Conditions:
-
Column: A capillary column with a polar stationary phase is typically used.
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: 250 °C and 280 °C, respectively.
-
Oven Program: A temperature gradient is used to separate the various solvents.
-
-
Data Analysis: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[13][14] Both ¹H and ¹³C NMR are used to confirm the identity of 1,2,6-Trimethylpiperazine and to identify any structurally related impurities.
Protocol:
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are compared to the expected values for 1,2,6-Trimethylpiperazine.
Mass Spectrometry (MS) for Impurity Identification
Coupling liquid chromatography with mass spectrometry (LC-MS) or gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for the identification of unknown impurities.[15][16] The mass-to-charge ratio (m/z) and fragmentation patterns of the impurities can be used to deduce their structures.
Logical Flow for Impurity Identification
Caption: Logical flow for the identification of unknown impurities.
Conclusion and Recommendations
The selection of the appropriate purity grade of 1,2,6-Trimethylpiperazine 2HCl is a critical decision that can impact the success of a research or development project.
-
Reagent Grade: Suitable for initial, exploratory synthetic work where the impact of impurities is not a primary concern.
-
High-Purity Grade: Recommended for process optimization, scale-up, and preclinical studies where a well-defined impurity profile is necessary.
-
Pharmaceutical Reference Standard: Essential for all GMP-regulated activities, including quality control testing, stability studies, and as a reference for analytical method validation.[17]
It is imperative that researchers and drug developers work closely with their suppliers to obtain detailed Certificates of Analysis (CoA) for each lot of material. The CoA should provide comprehensive information on the purity and impurity profile, as determined by validated analytical methods.[8] By understanding the nuances of the different purity grades and employing robust analytical techniques, the scientific community can ensure the quality and consistency of their research and the safety of the final pharmaceutical products.
References
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European Medicines Agency. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available from: [Link].
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Coherent Market Insights. Regulatory Standards for Active Pharmaceutical Ingredients Ensuring Safety and Compliance. 2025 Feb 18. Available from: [Link].
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Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link].
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SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. 2012 Jul 10. Available from: [Link].
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The Pharma Master. Quality Control Measures for APIs. 2024 May 26. Available from: [Link].
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AMSbiopharma. ICH Q3E Guideline: Impurities Assessment and Control. 2025 Apr 22. Available from: [Link].
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IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link].
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HELIX Chromatography. HPLC Methods for analysis of Piperazine. Available from: [Link].
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United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link].
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DES Pharma. A Deep Dive into Quality Control in the Pharmaceutical Industry. 2026 Jan 23. Available from: [Link].
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International Journal of Creative Research Thoughts. REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Available from: [Link].
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ResearchGate. Determination of piperazine derivatives in “Legal Highs”. 2025 Aug 7. Available from: [Link].
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Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link].
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World Health Organization. Annex 1 WHO good practices for pharmaceutical quality control laboratories. Available from: [Link].
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AKJournals. Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. Available from: [Link].
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Royal Society of Chemistry. Analytical Methods. 2010 Jan 15. Available from: [Link].
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. 2025 Oct 3. Available from: [Link].
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ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. 2026 Jan 6. Available from: [Link].
-
CP Lab Safety. (2R,6S)-rel-1,2,6-Trimethylpiperazine, 97%+ Purity, C7H16N2, 5 grams. Available from: [Link].
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PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available from: [Link].
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Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. 2020 Oct 30. Available from: [Link].
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ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available from: [Link].
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A Comparative Guide to the Reactivity of 1,2,6-Trimethylpiperazine and 1,4-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, substituted piperazines are a cornerstone, frequently incorporated into pharmacologically active molecules to modulate their properties.[1][2] The strategic placement of substituents on the piperazine ring can profoundly influence a molecule's reactivity, basicity, and steric profile, thereby dictating its utility as a synthetic intermediate or its interaction with biological targets. This guide provides an in-depth comparison of the reactivity of two methylated piperazine isomers: 1,2,6-trimethylpiperazine and 1,4-dimethylpiperazine.
Unveiling the Contenders: Structure and Inherent Properties
At first glance, 1,2,6-trimethylpiperazine and 1,4-dimethylpiperazine are closely related, both being saturated six-membered diamine heterocycles with methyl substituents. However, the seemingly subtle difference in the location of these methyl groups gives rise to significant disparities in their chemical behavior.
1,4-Dimethylpiperazine is a symmetrical molecule where a methyl group is attached to each of the two nitrogen atoms.[3] This substitution pattern results in two equivalent tertiary amine centers.
1,2,6-Trimethylpiperazine , on the other hand, is an unsymmetrical molecule. It possesses one tertiary amine (N1) and one secondary amine (N4, assuming standard numbering). The methyl groups at positions 2 and 6 are adjacent to the nitrogen atoms, a feature that introduces considerable steric bulk around these centers.[1]
The Decisive Factors: Electronic and Steric Effects on Reactivity
The reactivity of these piperazine derivatives, particularly their nucleophilicity in common synthetic transformations like N-alkylation and N-acylation, is governed by a delicate interplay of electronic and steric effects.
Electronic Effects: The Influence on Basicity
The basicity of an amine, a measure of its ability to donate its lone pair of electrons to a proton, is a strong indicator of its nucleophilicity.[4] The methyl groups in both molecules are electron-donating, which generally increases the electron density on the nitrogen atoms, making them more basic and, in turn, more nucleophilic.
However, the substitution pattern significantly modulates this effect. In 1,4-dimethylpiperazine , both nitrogens are tertiary amines. While alkyl groups are electron-donating, the pKa of the conjugate acid of 1,4-dimethylpiperazine is lower than that of piperazine itself, indicating it is a weaker base.[5] This is a common trend observed when moving from a secondary to a tertiary amine in a cyclic system, and can be attributed to factors including solvation effects and the steric hindrance to protonation.[4]
For 1,2,6-trimethylpiperazine , we can infer its basicity by considering its structure. It has one tertiary and one secondary amine. The secondary amine is expected to be more basic than the tertiary amine within the same molecule. The methyl groups on the carbon skeleton (at C2 and C6) will have a less direct electronic influence on the nitrogen atoms compared to the N-methyl groups in 1,4-dimethylpiperazine. Therefore, the secondary amine in 1,2,6-trimethylpiperazine is anticipated to be more basic than the tertiary amines in 1,4-dimethylpiperazine.
Steric Hindrance: The Gatekeeper of Reactivity
Steric hindrance plays a paramount role in differentiating the reactivity of these two isomers.[6]
In 1,4-dimethylpiperazine , the nitrogen atoms are relatively unhindered. The methyl groups are directed away from the lone pairs, allowing approaching electrophiles easier access.
Conversely, 1,2,6-trimethylpiperazine experiences significant steric congestion, particularly at the N1 and the secondary N4 positions, due to the adjacent methyl groups at C2 and C6.[1] These C-methyl groups effectively shield the nitrogen lone pairs, impeding the approach of electrophiles. This steric shielding is expected to dramatically decrease the nucleophilicity of both nitrogen atoms in 1,2,6-trimethylpiperazine, especially for reactions with bulky electrophiles.
Quantitative Data at a Glance
| Property | 1,2,6-Trimethylpiperazine | 1,4-Dimethylpiperazine |
| Molecular Formula | C₇H₁₆N₂ | C₆H₁₄N₂ |
| Molecular Weight | 128.22 g/mol [7] | 114.19 g/mol [3] |
| Boiling Point | ~154 °C[1] | 131-132 °C[3] |
| pKa of Conjugate Acid (pKaH) | Estimated to be in the range of 9.5 - 10.5 for the secondary amine | pKa₁: 4.63, pKa₂: 8.54[5] |
Reactivity in Action: A Head-to-Head Comparison
Based on the interplay of electronic and steric effects, we can predict the relative reactivity of the two compounds in key synthetic transformations.
N-Alkylation: This reaction is highly sensitive to both the nucleophilicity of the amine and steric hindrance.
-
1,4-Dimethylpiperazine will readily undergo quaternization at one of its nitrogen atoms when treated with an alkylating agent, forming a quaternary ammonium salt. The reaction rate will be primarily dictated by the concentration of the reactants and the nature of the electrophile.
-
1,2,6-Trimethylpiperazine will react significantly slower in N-alkylation reactions at both its secondary and tertiary nitrogens due to the pronounced steric hindrance from the C2 and C6 methyl groups.[1] The secondary amine will likely be the more reactive site, but its reactivity will still be considerably lower than that of the nitrogens in 1,4-dimethylpiperazine.
N-Acylation: The formation of an amide bond is also subject to steric and electronic influences.
-
1,4-Dimethylpiperazine , being a tertiary amine, will not undergo acylation with acyl chlorides or anhydrides to form a stable amide.
-
The secondary amine of 1,2,6-trimethylpiperazine can be acylated. However, the reaction is expected to be sluggish compared to less hindered secondary amines due to the steric shielding from the adjacent methyl groups.[8]
Experimental Design for a Definitive Comparison
To empirically validate the predicted differences in reactivity, a competitive N-alkylation experiment can be designed.
Experimental Protocol: Competitive N-Alkylation
Objective: To visually and qualitatively compare the nucleophilicity of 1,2,6-trimethylpiperazine and 1,4-dimethylpiperazine towards a common electrophile.
Materials:
-
1,2,6-trimethylpiperazine
-
1,4-dimethylpiperazine
-
Benzyl bromide (electrophile)
-
Acetonitrile (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Reaction Mixture: In a round-bottom flask, prepare an equimolar solution of 1,2,6-trimethylpiperazine and 1,4-dimethylpiperazine in acetonitrile. Add a known amount of an internal standard.
-
Initiation of Reaction: To the stirred solution at room temperature, add 0.5 equivalents of benzyl bromide. The use of a limiting amount of the electrophile will ensure that the more reactive amine preferentially reacts.
-
Reaction Monitoring: At regular time intervals (e.g., 15 min, 30 min, 1h, 2h), withdraw a small aliquot of the reaction mixture.
-
Quenching and Analysis: Quench the aliquot with a dilute acid solution. Extract the mixture with an organic solvent (e.g., ethyl acetate) and analyze the organic layer by GC-MS.
-
Data Interpretation: By comparing the relative peak areas of the unreacted amines and the newly formed benzylated products over time, the relative reaction rates can be determined. It is expected that the peak corresponding to the benzylated product of 1,4-dimethylpiperazine will appear and grow much faster than that of 1,2,6-trimethylpiperazine.
Visualizing the Concepts
Caption: Factors influencing the reactivity of the two piperazine isomers.
Caption: Workflow for the competitive N-alkylation experiment.
Conclusion
In the comparison of 1,2,6-trimethylpiperazine and 1,4-dimethylpiperazine, steric hindrance emerges as the dominant factor governing their reactivity as nucleophiles. While electronic effects play a role in modulating the basicity of the nitrogen centers, the significant steric shielding in 1,2,6-trimethylpiperazine by the C2 and C6 methyl groups drastically reduces the accessibility of its nitrogen lone pairs. Consequently, 1,4-dimethylpiperazine is a significantly more reactive nucleophile in common synthetic reactions like N-alkylation.
For the synthetic chemist, this means that 1,4-dimethylpiperazine is a suitable choice when a moderately basic, relatively unhindered tertiary diamine is required. In contrast, 1,2,6-trimethylpiperazine, with its sterically encumbered secondary and tertiary amines, will be much less reactive and could be employed when a highly hindered and less nucleophilic piperazine scaffold is desired. Understanding these fundamental differences is crucial for the rational design and successful execution of synthetic routes in drug discovery and development.
References
Sources
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- 5. uregina.ca [uregina.ca]
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- 7. (2S)-1,2,6-trimethylpiperazine | C7H16N2 | CID 82418731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acylation of 2,2,6,6-tetramethylpiperidine and 2,2,5,5-tetramethylpyrrolidine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
